molecular formula C11H14O2 B1288657 2-Sec-butoxybenzaldehyde CAS No. 22921-59-1

2-Sec-butoxybenzaldehyde

Cat. No.: B1288657
CAS No.: 22921-59-1
M. Wt: 178.23 g/mol
InChI Key: NHIGQSREBZKSAJ-UHFFFAOYSA-N
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Description

2-Sec-butoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIGQSREBZKSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611396
Record name 2-[(Butan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22921-59-1
Record name 2-[(Butan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-sec-butoxybenzaldehyde. Due to the limited availability of experimental data for this specific isomer in public databases, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties, enabling researchers to ascertain these values in a laboratory setting.

Introduction

This compound (CAS No. 22921-59-1) is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a sec-butoxy group at the ortho position.[1] Like other alkoxy-substituted benzaldehydes, it is of interest as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its molecular structure suggests it is a liquid at room temperature.[1] A thorough understanding of its physical properties is crucial for its application in chemical synthesis, formulation, and quality control.

However, a comprehensive search of chemical supplier databases and scientific literature reveals a notable lack of experimentally determined quantitative physical properties such as boiling point, melting point, density, and solubility for this compound.

Core Physical Properties

While specific quantitative data is scarce, the fundamental molecular properties have been established.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol
CAS Number 22921-59-1[1]
Appearance Liquid[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures that can be employed to determine the primary physical properties of liquid aldehydes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Capillary Method (Thiele Tube)

  • Preparation:

    • Seal one end of a capillary tube by heating it in a flame.

    • Attach the capillary tube (sealed end up) to a thermometer using a rubber band.

    • Place a small amount (a few milliliters) of this compound into a fusion tube.

    • Insert the thermometer and the attached capillary tube into the fusion tube, ensuring the open end of the capillary is submerged in the liquid.

  • Heating:

    • Place the fusion tube assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. This design ensures uniform heating of the sample.

  • Observation:

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Volumetric Flask Method

  • Mass of the Empty Vessel:

    • Thoroughly clean and dry a pycnometer or a small volumetric flask.

    • Accurately weigh the empty, dry vessel on an analytical balance.

  • Mass of the Vessel with the Sample:

    • Fill the vessel with this compound up to the calibration mark.

    • Weigh the filled vessel.

  • Volume of the Sample:

    • The volume of the liquid is the calibrated volume of the pycnometer or volumetric flask.

  • Calculation:

    • Density (ρ) is calculated using the formula: ρ = (mass of filled vessel - mass of empty vessel) / volume of the vessel

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing

  • Preparation:

    • Place a small, measured amount (e.g., 25 mg or 0.05 mL) of this compound into a series of test tubes.

  • Solvent Addition:

    • To each test tube, add a small, measured volume (e.g., 0.75 mL) of a different solvent in portions. Common solvents for classification include:

      • Water (H₂O)

      • Diethyl ether (CH₃CH₂)₂O

      • 5% Sodium Hydroxide (NaOH) solution

      • 5% Hydrochloric Acid (HCl) solution

      • Concentrated Sulfuric Acid (H₂SO₄)

  • Observation:

    • After each addition of the solvent, vigorously shake the test tube.

    • Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble). The formation of a homogeneous solution indicates solubility.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationships between the fundamental molecular structure and the macroscopic physical properties of this compound.

G Logical Flow of this compound Properties A Molecular Structure (C11H14O2) B Molecular Weight (178.23 g/mol) A->B Determines C Intermolecular Forces (Van der Waals, Dipole-Dipole) A->C Influences D Physical State (Liquid at STP) C->D Determines E Boiling Point (Data Unavailable) C->E Primary Determinant F Melting Point (Data Unavailable) C->F Primary Determinant H Solubility (Data Unavailable) C->H Influences G Density (Data Unavailable) D->G Property of

Caption: Logical relationships of this compound properties.

References

2-Sec-butoxybenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-sec-Butoxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, also known by its IUPAC name, 2-(butan-2-yloxy)benzaldehyde. The document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. It covers the chemical structure, nomenclature, and available physicochemical properties of the compound. Additionally, a detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, based on established chemical principles.

Chemical Structure and Nomenclature

IUPAC Name: 2-(butan-2-yloxy)benzaldehyde

The structure of this compound consists of a benzaldehyde molecule where the hydrogen of the hydroxyl group at position 2 is replaced by a sec-butyl group. This substitution forms an ether linkage.

Physicochemical and Compound Data

The following table summarizes the key quantitative data for this compound. It is important to note that while some properties are readily available, specific experimental values for boiling point, melting point, and density are not consistently reported in publicly accessible databases.

PropertyValueSource
IUPAC Name 2-(butan-2-yloxy)benzaldehyde-
Synonyms This compound[1]
CAS Number 22921-59-1[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Liquid[1]
Purity ≥ 95% (by NMR)[1]
Storage Conditions 0-8 °C[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism.

Experimental Protocol

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 2-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable volume of anhydrous acetone or DMF to ensure adequate stirring.

  • Addition of Alkyl Halide: While stirring the mixture, add 2-bromobutane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of 2-(butan-2-yloxy)benzaldehyde.

References

2-Sec-butoxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Sec-butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde that serves as a versatile intermediate in various chemical syntheses. Its structure, featuring a sec-butoxy group at the ortho position of the benzaldehyde, imparts specific solubility and reactivity characteristics that make it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries.[1] This technical guide provides a summary of the key chemical properties of this compound.

While this compound is utilized as an intermediate, detailed experimental protocols and specific biological signaling pathways involving this compound are not extensively documented in publicly available scientific literature. The information presented herein is based on general chemical knowledge and data from chemical suppliers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 22921-59-1[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol
Appearance Liquid[1]
Purity ≥95% (as determined by NMR)[1]
Storage Conditions Store at 0-8 °C[1]
IUPAC Name 2-(butan-2-yloxy)benzaldehyde
InChI Key NHIGQSREBZKSAJ-UHFFFAOYSA-N

Applications in Research and Development

This compound is primarily used as a chemical intermediate in several fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of more complex pharmaceutical compounds, aiding in the development of new medications.[1]

  • Fragrance Industry: This compound is utilized as an ingredient in the formulation of perfumes and other scented products.[1]

  • Polymer Chemistry: It is employed in the creation of specialty polymers, contributing to materials with enhanced properties.[1]

  • Organic Synthesis: As a versatile building block, it allows for the efficient creation of complex molecules.[1]

  • Agrochemicals: It is used as an intermediate in the manufacturing of various agrochemical products.[1]

Experimental Protocols

Below is a conceptual workflow for this proposed synthesis. Note: This is a generalized protocol and has not been optimized for this specific compound.

Conceptual workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. As it is primarily used as a synthetic intermediate, its biological effects have not been a major focus of research.

Due to the lack of available data, a diagram for signaling pathways cannot be provided. Further research would be required to determine if this compound has any significant biological effects.

References

Spectroscopic and Synthetic Profile of 2-Sec-butoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-sec-butoxybenzaldehyde. Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including other alkoxy-substituted benzaldehydes and molecules containing a sec-butoxy group attached to an aromatic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1HAldehyde (-CHO)
~7.8dd1HAr-H (ortho to -CHO)
~7.5m1HAr-H (para to -O-sec-butyl)
~7.1t1HAr-H
~7.0d1HAr-H (ortho to -O-sec-butyl)
~4.4m1H-O-CH(CH₃)CH₂CH₃
~1.7m2H-O-CH(CH₃)CH₂CH₃
~1.3d3H-O-CH(CH₃)CH₂CH₃
~0.9t3H-O-CH(CH₃)CH₂CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
~191Aldehyde C=O
~161Ar-C (C-O)
~136Ar-C
~134Ar-C
~128Ar-C (C-CHO)
~122Ar-C
~114Ar-C
~77-O-CH(CH₃)CH₂CH₃
~29-O-CH(CH₃)CH₂CH₃
~19-O-CH(CH₃)CH₂CH₃
~10-O-CH(CH₃)CH₂CH₃

Solvent: CDCl₃.

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2970, ~2870StrongAliphatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1695StrongAldehyde C=O stretch[1][2][3][4]
~1600, ~1480Medium-StrongAromatic C=C stretch
~1240StrongAryl-O-Alkyl ether C-O stretch
~1100MediumC-O stretch

Sample preparation: Neat liquid film.

Table 4: Predicted Mass Spectrometry (m/z) Data for this compound
m/zRelative IntensityProposed Fragment
178Moderate[M]⁺ (Molecular Ion)
149Moderate[M - C₂H₅]⁺
121Strong[M - C₄H₉]⁺ or [C₇H₅O₂]⁺
93Moderate[C₆H₅O]⁺
77Moderate[C₆H₅]⁺[5]

Ionization method: Electron Ionization (EI). Aromatic ethers are known to exhibit prominent molecular ion peaks due to the stability of the benzene ring.[6][7]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 2-Bromobutane or 2-Iodobutane

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde and a suitable anhydrous solvent such as acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution. If using sodium hydride, it should be added portion-wise with caution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Slowly add 2-bromobutane or 2-iodobutane (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized sample of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Verification synthesis Synthesis of this compound purification Purification (e.g., Distillation/Chromatography) synthesis->purification sample Purified Sample purification->sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_verification Structure Verification data_analysis->structure_verification

Workflow for the synthesis and spectroscopic analysis of this compound.

References

Solubility Profile of 2-Sec-butoxybenzaldehyde in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-sec-butoxybenzaldehyde, a key aromatic aldehyde intermediate in the pharmaceutical and fragrance industries. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide employs a read-across approach, leveraging data from structurally similar aromatic aldehydes to provide a robust estimation of its solubility profile. Detailed experimental protocols for determining solubility and a relevant synthetic workflow are also presented.

Core Data Presentation: Solubility of Aromatic Aldehydes

The solubility of an organic compound is a critical physicochemical property that influences its application in synthesis, formulation, and biological systems. For this compound, the presence of the sec-butoxy group is expected to enhance its solubility in organic solvents compared to unsubstituted benzaldehyde.[1] The following tables summarize the available quantitative and qualitative solubility data for structurally related aromatic aldehydes, which can be used to infer the solubility of this compound.

Table 1: Qualitative Solubility of Structurally Similar Aromatic Aldehydes

CompoundWaterEthanolDiethyl EtherAcetoneChloroformBenzene
BenzaldehydePoorly soluble/Insoluble[2][3][4]Miscible[4]Miscible[2][3]SolubleHighly soluble[2]Soluble
p-AnisaldehydeInsoluble (0.3%)[5]Easily soluble[5]Easily soluble[5]Miscible[5]Miscible[5]Miscible[5]
2-MethoxybenzaldehydeSoluble[5][6]Soluble[6]----
4-EthoxybenzaldehydePoorly soluble[7]Miscible[7]----

Table 2: Quantitative Solubility Data for Structurally Similar Aromatic Aldehydes in Various Solvents

CompoundSolventSolubilityTemperature (°C)
p-AnisaldehydeWater4.29 g/L[6]25
BenzaldehydeWater6.95 g/L[4]25
2,5-DihydroxybenzaldehydeWater13.8 g/L[8]25
2,5-DihydroxybenzaldehydeEthanol≥ 20.6 mg/mL[8]Not Specified
2,5-DihydroxybenzaldehydeDimethyl Sulfoxide (DMSO)≥ 26 mg/mL[8]Not Specified
4-(Methylsulfonyl)benzaldehydeAcetoneHighest among tested solvents[7][9]20-45
4-(Methylsulfonyl)benzaldehydeAcetonitrileHigh[7][9]20-45
4-(Methylsulfonyl)benzaldehydeAcetic AcidHigh[7][9]20-45
4-(Methylsulfonyl)benzaldehydeMethanolModerate[7][9]20-45
4-(Methylsulfonyl)benzaldehydeEthanolModerate[7][9]20-45
4-(Methylsulfonyl)benzaldehydeTolueneModerate[7][9]20-45
4-(Methylsulfonyl)benzaldehyde1-ButanolLower[7][9]20-45
4-(Methylsulfonyl)benzaldehyde1-PropanolLower[7][9]20-45
4-(Methylsulfonyl)benzaldehyde2-PropanolLowest among tested solvents[7][9]20-45

Experimental Protocols

Precise determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments related to the solubility and synthesis of this compound.

Protocol 1: Determination of Solubility in Organic Solvents (Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 105 for water solubility and is a standard method for determining the equilibrium solubility of a compound in a given solvent.[1][8][10][11]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass flasks with stoppers

  • Centrifuge and centrifuge tubes (optional)

  • Syringe filters (solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a glass flask. The presence of undissolved solute is essential to ensure that saturation is reached.

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute. If necessary, centrifuge the sample to facilitate the separation of the solid phase.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe. To ensure no solid particles are transferred, it is recommended to filter the aliquot through a syringe filter that is compatible with the solvent.

  • Analysis: Accurately dilute the collected aliquot with the same solvent to a concentration within the working range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of this compound in the chosen solvent at the specified temperature.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for preparing ethers, including alkoxy-substituted benzaldehydes.[12][13][14][15][16] This protocol outlines the general procedure for the synthesis of this compound from 2-hydroxybenzaldehyde (salicylaldehyde) and a sec-butyl halide.

Objective: To synthesize this compound through the reaction of salicylaldehyde with a sec-butylating agent.

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 2-Bromobutane or 2-iodobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF) as the solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography (for purification)

  • Appropriate organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-hydroxybenzaldehyde in the chosen solvent (acetone or DMF). Add finely powdered anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the phenolic hydroxyl group.

  • Addition of Alkyl Halide: While stirring the mixture, add 2-bromobutane (or 2-iodobutane) dropwise to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of the solvent.

  • Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash it with water and then with a saturated brine solution in a separatory funnel.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure product.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the study of this compound.

G General Solubility Testing Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start with pure compound and selected solvent excess Add excess compound to a known volume of solvent start->excess agitate Agitate at constant temperature (e.g., 24-48h) excess->agitate settle Allow undissolved solid to settle agitate->settle separate Separate supernatant (centrifuge/filter) settle->separate analyze Analyze concentration (HPLC/GC) separate->analyze calculate Calculate solubility analyze->calculate

Caption: A logical workflow for determining the solubility of a compound.

G Williamson Ether Synthesis of this compound cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product salicylaldehyde 2-Hydroxybenzaldehyde setup Combine in round-bottom flask salicylaldehyde->setup sec_butyl_halide 2-Bromobutane sec_butyl_halide->setup base K2CO3 (base) base->setup solvent Acetone/DMF (solvent) solvent->setup reflux Heat to reflux setup->reflux monitor Monitor by TLC reflux->monitor cool_filter Cool and filter monitor->cool_filter evaporate Evaporate solvent cool_filter->evaporate extract Liquid-liquid extraction evaporate->extract dry_concentrate Dry and concentrate extract->dry_concentrate chromatography Purify by column chromatography dry_concentrate->chromatography final_product Pure this compound chromatography->final_product

Caption: A workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Sec-butoxybenzaldehyde from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-sec-butoxybenzaldehyde from salicylaldehyde. The core of this process relies on the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers. This document outlines the reaction principles, detailed experimental protocols, quantitative data, and visualization of the synthetic pathway to assist researchers in the successful preparation of this valuable compound. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1]

Synthetic Pathway: The Williamson Ether Synthesis

The synthesis of this compound from salicylaldehyde is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis.[2][3][4] The overall transformation involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with a sec-butyl halide, typically 2-bromobutane, in an S_N2 reaction to form the desired ether.[2][4]

The general reaction scheme is as follows:

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide + Base Base Base (e.g., K2CO3) Product This compound Phenoxide->Product + 2-Bromobutane SecButylBromide 2-Bromobutane

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials:

  • Salicylaldehyde

  • 2-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)[2]

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous acetonitrile or DMF.

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide. To this suspension, add 2-bromobutane (1.1-1.5 eq.) dropwise.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 50-100 °C) and maintain for 4-24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the inorganic salts and wash the solid residue with a small amount of the solvent used in the reaction.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add diethyl ether or ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound, which is a liquid[1], can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data

Specific yield and reaction parameters for the synthesis of this compound are not explicitly reported in the available literature. However, based on analogous Williamson ether syntheses of substituted salicylaldehydes, the following data can be anticipated.

ParameterValue/RangeCitation
Reactant Molar Ratios
Salicylaldehyde1.0 eq
2-Bromobutane1.1 - 1.5 eq
Base (e.g., K₂CO₃)2.0 - 3.0 eq[7]
Reaction Conditions
SolventAcetonitrile or DMF[2]
Temperature50 - 100 °C[2]
Reaction Time4 - 24 hours[2]
Product Characteristics
Molecular FormulaC₁₁H₁₄O₂[1]
Molecular Weight178.23 g/mol
AppearanceLiquid[1]
Purity (typical)≥95% (NMR)[1]
Expected Yield 50 - 95%[2]

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Salicylaldehyde, K2CO3, and Solvent B Add 2-Bromobutane A->B C Heat to Reflux (4-24h) B->C D Cool to Room Temperature C->D E Filter Inorganic Salts D->E F Concentrate Filtrate E->F G Extraction with Organic Solvent F->G H Wash with Water and Brine G->H I Dry Organic Layer H->I J Concentrate to Obtain Crude Product I->J K Purify by Vacuum Distillation or Chromatography J->K L Pure this compound K->L

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (typically around 9.5-10.5 ppm), and the protons of the sec-butyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the sec-butoxy group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹) and C-O stretching bands for the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 178.

While specific spectral data for this compound is not provided in the search results, data for isomers like 4-sec-butoxybenzaldehyde can be used as a reference for expected chemical shifts and fragmentation patterns.[8]

Conclusion

The synthesis of this compound from salicylaldehyde via the Williamson ether synthesis is a straightforward and efficient method. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers, scientists, and drug development professionals can reliably produce this important chemical intermediate for a variety of applications. The provided diagrams offer a clear visual representation of the chemical transformation and the experimental process, facilitating a deeper understanding of the synthesis.

References

Potential applications of 2-Sec-butoxybenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sec-butoxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a versatile scaffold in medicinal chemistry. While primarily utilized as a synthetic intermediate, its structural features—a reactive aldehyde group and a moderately bulky sec-butoxy substituent—offer unique opportunities for the design of novel therapeutic agents. The sec-butoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry by drawing parallels from structurally related alkoxy- and benzyloxybenzaldehyde derivatives, for which a growing body of research is available. This document provides a comprehensive overview of potential synthetic routes, biological activities, and experimental protocols to guide further research and development in this area.

Core Concepts: The this compound Scaffold

The this compound molecule serves as a foundational building block for the synthesis of a diverse range of derivatives. The aldehyde functional group is a key reactive site, enabling the formation of various chemical linkages, including Schiff bases, chalcones, and hydrazones. The position of the sec-butoxy group at the ortho position can introduce steric hindrance that may influence reaction pathways and the conformational preferences of the final products, potentially leading to enhanced selectivity for biological targets.

Potential Therapeutic Applications

Based on the biological activities reported for analogous alkoxy- and benzyloxybenzaldehyde derivatives, this compound holds promise in several therapeutic areas:

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][2] It is hypothesized that derivatives of this compound could exhibit similar anticancer properties.

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway 2-Sec-butoxybenzaldehyde_Derivative 2-Sec-butoxybenzaldehyde_Derivative Cancer_Cell Cancer_Cell 2-Sec-butoxybenzaldehyde_Derivative->Cancer_Cell Enters Mitochondrial_Pathway Mitochondrial_Pathway Cancer_Cell->Mitochondrial_Pathway Induces Stress Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Cell->Cell_Cycle_Arrest Induces Caspase_Activation Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical mechanism of anticancer action.

Aldehyde Dehydrogenase (ALDH) Inhibition

Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[3][4] The benzaldehyde moiety is crucial for binding to the enzyme's active site.[3] Given this precedent, this compound derivatives are attractive candidates for the development of novel ALDH inhibitors.

Quantitative Data on Related ALDH1A3 Inhibitors

Compound ClassSpecific DerivativeTargetIC50 (µM)
BenzyloxybenzaldehydeABMM-15ALDH1A30.23[3][4]
BenzyloxybenzaldehydeABMM-16ALDH1A31.29[3][4]
Antimicrobial Activity

Schiff bases derived from a variety of substituted benzaldehydes are well-documented for their antimicrobial properties.[5][6][7][8] The imine (-C=N-) linkage is critical for their biological activity. By reacting this compound with various primary amines, a library of novel Schiff bases with potential antibacterial and antifungal activities can be generated.

Experimental Protocols

General Synthesis of this compound Derivatives (Hypothetical Adaptation)

This protocol is adapted from the synthesis of benzyloxybenzaldehyde derivatives and can be optimized for this compound.[3]

Workflow for Synthesis of a Hypothetical this compound Derivative

synthesis_workflow Start Step1 Dissolve 2-hydroxybenzaldehyde and K2CO3 in DMF Start->Step1 Step2 Add 2-bromobutane Step1->Step2 Step3 Stir overnight at 70°C Step2->Step3 Step4 Work-up: - Reduce DMF volume - Add water - Filter precipitate Step3->Step4 Step5 Recrystallize from ethanol Step4->Step5 End Step5->End

Caption: General synthetic workflow.

Materials:

  • 2-hydroxybenzaldehyde

  • 2-bromobutane

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF, add 2-bromobutane (1.1 eq.).

  • Stir the resulting solution overnight at 70°C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, reduce the volume of DMF by evaporation under vacuum.

  • Add water to the resulting solution to precipitate the product.

  • Filter the precipitate, dry it, and recrystallize from ethanol to afford the desired this compound.

Synthesis of Schiff Bases from this compound

This is a general procedure for the synthesis of Schiff bases.[7]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines)

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crystalline product that forms is collected by filtration, washed with cold ethanol, and dried.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

Workflow for MTT Assay

mtt_workflow Start Step1 Seed cancer cells in a 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat cells with varying concentrations of test compound Step2->Step3 Step4 Incubate for 48h Step3->Step4 Step5 Add MTT solution and incubate for 4h Step4->Step5 Step6 Add DMSO to dissolve formazan crystals Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Step7->End

Caption: MTT assay experimental workflow.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for an additional 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Conclusion

While direct research on the medicinal chemistry applications of this compound is currently limited, the extensive studies on structurally similar alkoxy- and benzyloxybenzaldehydes provide a strong rationale for its investigation as a promising scaffold. The potential for developing novel anticancer agents, ALDH inhibitors, and antimicrobial compounds is significant. The synthetic routes and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound derivatives. Further research is warranted to synthesize and evaluate a library of these compounds to establish their structure-activity relationships and elucidate their mechanisms of action.

References

2-sec-Butoxybenzaldehyde: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in various fields of chemical synthesis.[1] Its unique structural features, including the reactive aldehyde functionality and the sterically influential sec-butoxy group at the ortho position, make it a valuable precursor for the synthesis of a wide range of organic molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed representative protocol for its synthesis, its spectroscopic profile, and its applications as a building block in organic synthesis, particularly in the context of pharmaceutical development. The strategic placement of the sec-butoxy group can impart desirable physicochemical properties, such as enhanced solubility and modified reactivity, to the resulting molecules, making it an attractive starting material for medicinal chemistry and materials science.[1]

Chemical and Physical Properties

This compound is a liquid at room temperature with a purity of ≥ 95% as determined by NMR.[1] It is essential to store this compound at 0-8 °C to maintain its stability.[1] A summary of its key properties is provided in the table below.

PropertyValueReference
CAS Number 22921-59-1[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Liquid[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 2-bromobutane to yield the desired product.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established methods for the synthesis of similar alkoxybenzaldehydes.

Materials:

  • Salicylaldehyde

  • 2-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous acetone or DMF. Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Alkyl Halide: To the stirred suspension, add 2-bromobutane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone or DMF.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Reagent/ParameterMolar Mass ( g/mol )Example QuantityMoles (mmol)Equivalents
Salicylaldehyde122.1210.0 g81.91.0
2-Bromobutane137.0213.5 g (11.2 mL)98.51.2
Potassium Carbonate138.2116.9 g122.81.5
Acetone-200 mL--
Expected Yield ---70-85%

Spectroscopic Data

Spectroscopy Expected Chemical Shifts / Peaks
¹H NMR * Aldehyde proton (CHO): ~10.3 ppm (singlet) * Aromatic protons: 6.9-7.8 ppm (multiplets) * CH-O of sec-butyl group: ~4.4 ppm (sextet) * CH₂ of sec-butyl group: ~1.7 ppm (multiplet) * CH₃ of ethyl part of sec-butyl group: ~0.9 ppm (triplet) * CH₃ of methyl part of sec-butyl group: ~1.3 ppm (doublet)
¹³C NMR * Aldehyde carbon (C=O): ~190 ppm * Aromatic carbons: 112-161 ppm (including the carbon attached to the oxygen at ~161 ppm) * CH-O of sec-butyl group: ~76 ppm * CH₂ of sec-butyl group: ~29 ppm * CH₃ of ethyl part of sec-butyl group: ~10 ppm * CH₃ of methyl part of sec-butyl group: ~19 ppm
IR Spectroscopy (cm⁻¹) * C=O stretch (aldehyde): ~1690-1705 cm⁻¹ (strong) * C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ (medium, often sharp) * C-O-C stretch (ether): ~1240 cm⁻¹ (strong) * Aromatic C-H stretch: ~3050-3100 cm⁻¹ (medium) * Aliphatic C-H stretch: ~2850-2970 cm⁻¹ (medium to strong)
Mass Spectrometry (m/z) * Molecular Ion (M⁺): 178.10 * Major Fragments: Loss of the sec-butyl group, loss of CO, and fragments characteristic of the benzaldehyde moiety.

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of more complex molecules. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and conversion to imines, oximes, and hydrazones. These derivatives can serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Logical Workflow for the Synthesis of a Hypothetical Pharmaceutical Intermediate

The following diagram illustrates a plausible synthetic route starting from this compound to a hypothetical drug candidate precursor.

G A This compound B Step 1: Reductive Amination (e.g., with a primary amine and NaBH(OAc)₃) A->B Reagents C N-Substituted-1-(2-sec-butoxyphenyl)methanamine B->C Product D Step 2: Amide Coupling (e.g., with an activated carboxylic acid) C->D Reagents E Hypothetical Pharmaceutical Intermediate D->E Product

Caption: Synthetic pathway from this compound.

General Experimental Workflow

The general workflow for the synthesis and purification of a derivative from this compound is depicted below.

G cluster_0 Synthesis cluster_1 Work-up & Purification A Reactant A (this compound) C Reaction Vessel (Solvent, Catalyst) A->C B Reactant B B->C D Quenching & Extraction C->D Reaction Mixture E Drying & Solvent Removal D->E F Column Chromatography / Recrystallization E->F G Pure Product F->G Purified Compound

Caption: General experimental workflow diagram.

Role in Drug Development

Derivatives of this compound are of interest in drug discovery due to the potential for the sec-butoxy group to interact with hydrophobic pockets in biological targets. The aldehyde functionality provides a convenient handle for the introduction of various pharmacophores. For instance, Schiff base derivatives of substituted benzaldehydes are known to exhibit a wide range of biological activities.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a molecule synthesized from this compound acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Kinase B->C Activates D Transcription Factor C->D Activates E Gene Expression (Proliferation, Survival) D->E Promotes F Derivative of This compound F->C Inhibits

Caption: Hypothetical kinase pathway inhibition.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the preparation of diverse molecular architectures makes it a compound of significant interest to researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively published, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and the behavior of analogous structures. This guide provides a solid foundation for the use of this compound in the design and synthesis of novel compounds.

References

The Enigmatic Reactivity of the Aldehyde Group in ortho-Alkoxy Benzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced reactivity of the aldehyde functional group in ortho-alkoxy benzaldehydes. The presence of an alkoxy group at the ortho position introduces a fascinating interplay of steric and electronic effects, significantly modulating the electrophilicity and accessibility of the carbonyl carbon. Understanding these interactions is paramount for professionals in drug development and organic synthesis, as ortho-alkoxy benzaldehyde moieties are prevalent in a wide array of pharmaceutical compounds and complex organic molecules. This guide provides a comprehensive analysis of the factors governing the reactivity of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of this knowledge.

Core Principles: The Interplay of Steric and Electronic Effects

The reactivity of the aldehyde group in ortho-alkoxy benzaldehydes is primarily dictated by a delicate balance between two opposing factors: the electronic effect of the alkoxy group and the steric hindrance it imposes.

Electronic Effects: The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through the mesomeric effect (+M). This electron donation increases the electron density of the benzene ring, and consequently, the carbonyl carbon becomes less electrophilic. This deactivation towards nucleophilic attack is a key characteristic of ortho-alkoxy benzaldehydes. Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[1]

Steric Effects: The sheer physical presence of the alkoxy group in the ortho position sterically hinders the approach of nucleophiles to the carbonyl carbon.[1] This steric impediment can significantly slow down reaction rates, especially with bulky nucleophiles. The conformation of the alkoxy group, which can be influenced by intramolecular interactions, further contributes to the steric environment around the aldehyde.

Intramolecular Hydrogen Bonding: In the case of ortho-hydroxybenzaldehydes, a strong intramolecular hydrogen bond exists between the hydroxyl proton and the carbonyl oxygen. This interaction further withdraws electron density from the carbonyl carbon, enhancing its electrophilicity and activating it towards nucleophilic attack. While not a direct feature of ortho-alkoxy benzaldehydes, this related intramolecular interaction highlights the sensitivity of the aldehyde's reactivity to its immediate chemical environment.

Quantitative Analysis of Reactivity

The electronic effects of substituents on the reactivity of benzaldehydes can be quantified using the Hammett equation.[2][3] This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. For ortho-substituted systems like ortho-alkoxy benzaldehydes, the Taft equation is often employed, as it separates polar (inductive and resonance) and steric effects.[4][5][6]

The positive ρ value in Hammett plots for reactions like the addition of cyanide ions indicates that electron-withdrawing groups enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon.[7][8] Conversely, the electron-donating nature of the alkoxy group in ortho-alkoxy benzaldehydes would be expected to decrease the reaction rate compared to unsubstituted benzaldehyde.

Reaction TypeCompoundRelative Rate (Benzaldehyde = 1)Equilibrium Constant (K)Reference
Cyanohydrin Formation Benzaldehyde1.00Favors product[9][10][11]
o-MethoxybenzaldehydeSlower than benzaldehyde-[9]
Oxidation with N-bromobenzamide Benzaldehyde1.00-[12]
o-Methoxybenzaldehyde0.45-[12]
o-Ethoxybenzaldehyde0.40-[12]
Henry Reaction Benzaldehyde-High yield[13][14]
o-Nitrobenzaldehyde-Variable yields[15]

Note: Quantitative data directly comparing a series of ortho-alkoxy benzaldehydes is scarce in the literature. The data presented is a compilation from various sources and may not be from directly comparable experimental conditions. The relative rates for oxidation are calculated from the provided rate constants.

Key Reactions and Experimental Protocols

The aldehyde group of ortho-alkoxy benzaldehydes participates in a wide range of chemical transformations. Below are detailed protocols for some of the most fundamental reactions.

Nucleophilic Addition: The Henry Reaction

The Henry (or nitroaldol) reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[13][14]

Experimental Protocol: Henry Reaction of o-Anisaldehyde with Nitromethane

  • Materials: o-Anisaldehyde, nitromethane, triethylamine (TEA), ethanol, dichloromethane, hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of o-anisaldehyde (1.0 mmol) in ethanol (5 mL), add nitromethane (1.5 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylamine (0.1 mmol) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1M HCl (5 mL).

    • Extract the mixture with dichloromethane (3 x 10 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding β-nitro alcohol.

Alkene Synthesis: The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[16][17]

Experimental Protocol: Wittig Reaction of 2-Ethoxybenzaldehyde with Benzyltriphenylphosphonium Chloride

  • Materials: Benzyltriphenylphosphonium chloride, 2-ethoxybenzaldehyde, sodium hydroxide (50% aqueous solution), dichloromethane, distilled water, anhydrous calcium chloride.

  • Procedure:

    • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 mmol) and 2-ethoxybenzaldehyde (1.0 mmol) in dichloromethane (10 mL).

    • Add 50% aqueous sodium hydroxide (5 mL) to the flask.

    • Stir the biphasic mixture vigorously at room temperature for 1 hour. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC.

    • After completion, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 mL).

    • Combine all organic layers and wash with distilled water (2 x 10 mL).

    • Dry the organic layer with anhydrous calcium chloride, filter, and evaporate the solvent.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure alkene.[18]

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate.[19]

Experimental Protocol: Permanganate Oxidation of o-Methoxybenzaldehyde

  • Materials: o-Methoxybenzaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sodium bisulfite (NaHSO₃), hydrochloric acid (concentrated), diethyl ether.

  • Procedure:

    • Dissolve o-methoxybenzaldehyde (1.0 mmol) in a minimal amount of a suitable solvent (e.g., acetone) if necessary.

    • In a separate flask, prepare a solution of potassium permanganate (approximately 1.2 mmol) in water (10 mL) containing a small amount of sodium hydroxide (e.g., 1 pellet).

    • Slowly add the permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 40 °C using a water bath.

    • Stir until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

    • Cool the mixture and add sodium bisulfite solution to destroy any excess permanganate and dissolve the MnO₂.

    • Acidify the clear solution with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water) to yield 2-methoxybenzoic acid.[20]

Reduction to Alcohol

The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.[21][22]

Experimental Protocol: Sodium Borohydride Reduction of 2-Propoxybenzaldehyde

  • Materials: 2-Propoxybenzaldehyde, sodium borohydride (NaBH₄), methanol, water, diethyl ether, 1M hydrochloric acid, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-propoxybenzaldehyde (1.0 mmol) in methanol (5 mL) in a flask and cool it in an ice bath.

    • In small portions, add sodium borohydride (0.3 mmol) to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

    • Quench the reaction by slowly adding water (5 mL).

    • Add 1M HCl to neutralize any excess borohydride and adjust the pH to ~7.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude alcohol.

    • Purify by column chromatography if necessary.

Mechanistic Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate these processes.

General Mechanism of Nucleophilic Addition

The fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl group.[23][24]

Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of benzaldehyde and o-alkoxy benzaldehydes C Initiate reactions under identical conditions (T, P, solvent) A->C B Prepare nucleophile/reagent solution B->C D Monitor reaction progress over time (e.g., TLC, GC, NMR) C->D E Quench reactions at set time points D->E F Quantify product yield and/ or reactant consumption E->F G Calculate reaction rates/ relative reactivity F->G Wittig_Pathway A Aldehyde (R-CHO) C [2+2] Cycloaddition A->C B Phosphorus Ylide (Ph₃P=CHR') B->C D Oxaphosphetane (4-membered ring intermediate) C->D E Cycloreversion D->E F Alkene (R-CH=CHR') E->F G Triphenylphosphine Oxide (Ph₃P=O) E->G

References

Stability and storage conditions for 2-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Sec-butoxybenzaldehyde

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical reagents is paramount. This compound, a versatile aromatic aldehyde used in the synthesis of pharmaceuticals, agrochemicals, and fragrances, requires careful handling and storage to prevent degradation that could compromise experimental outcomes.[1] This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and protocols for stability assessment.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in establishing appropriate storage and handling procedures.

PropertyValueReference
CAS Number 22921-59-1[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.2 g/mol [1]
Appearance Liquid[1]
Purity (Typical) ≥ 95% (NMR)[1]
Synonyms 2-(1-methylpropoxy)benzaldehydeN/A

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its aldehyde functional group. Aromatic aldehydes are susceptible to several degradation pathways, primarily oxidation and polymerization, especially when exposed to air, light, or certain impurities.[2][3]

Primary Degradation Pathways:

  • Oxidation: This is a common degradation route for aldehydes.[4][5] Exposure to atmospheric oxygen can convert the aldehyde group (-CHO) into a carboxylic acid group (-COOH), forming 2-sec-butoxybenzoic acid. This process can be accelerated by light and the presence of transition metal catalysts.[3][5] The formation of acidic impurities can, in turn, catalyze further degradation.[6]

  • Polymerization: Under certain conditions, such as elevated temperatures or the presence of acidic or basic impurities, aldehydes can undergo polymerization to form trimers or other polymeric structures.[2][3][6] This can be observed as the formation of precipitates or an increase in the viscosity of the material.[2][6]

sub This compound prod 2-Sec-butoxybenzoic Acid (Oxidation Product) sub->prod cond [O] (Air, Light, Heat)

Caption: Primary oxidative degradation pathway for this compound.

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the stability and purity of this compound. The following conditions are recommended based on general guidelines for aromatic aldehydes and specific supplier information.

ParameterRecommendationRationaleCitations
Temperature 0-8 °CRefrigeration slows down the rates of chemical degradation reactions like oxidation and polymerization.[1][7]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Minimizes exposure to atmospheric oxygen, thereby preventing oxidation.[3][7][8]
Light Store in the dark, in amber or opaque containers.Protects the compound from light-induced degradation (photodegradation).[3][9][10]
Container Use tightly sealed, airtight containers.Prevents exposure to air and moisture and avoids evaporation of the volatile compound.[3][9][11][12]
Incompatible Materials Keep away from strong oxidizing agents, acids, and bases.These materials can catalyze degradation reactions.[10][11]

Experimental Protocols for Stability Assessment

A formal stability study is essential for determining the shelf-life and re-test period of this compound under defined storage conditions. The protocol should be designed based on established guidelines, such as those from the EMA and WHO.[13][14]

Objective: To evaluate the stability of this compound over time under various environmental conditions.

Methodology:

  • Batch Selection: Use at least two or three representative batches of the material for the study.[13]

  • Container Closure System: Store samples in the intended long-term storage container.

  • Storage Conditions: Store batches under the conditions outlined in the table below. The conditions are based on ICH guidelines for stability testing.[14][15]

  • Testing Frequency: Samples should be tested at regular intervals. For long-term studies, a typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][14][15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[13][14]

  • Analytical Methods: Employ validated stability-indicating analytical methods to monitor changes in the material.[14]

Table 3: Example Stability Study Protocol Conditions

Study TypeStorage ConditionTesting Frequency
Long-Term 5 °C ± 3 °C0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6 months
Stress Testing (Forced Degradation) Elevated Temperature (e.g., 40°C), High Humidity (75% RH), Exposure to Light (ICH Q1B), Oxidative (e.g., H₂O₂), Acid/Base HydrolysisTest at initial and selected time points to identify potential degradation products and validate analytical methods.[16]

Analytical Tests to be Performed:

  • Appearance: Visual inspection for changes in color or for the formation of precipitates.

  • Purity Assay: Quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of this compound.

  • Related Substances: HPLC or GC-MS to identify and quantify impurities and degradation products.[3]

  • Water Content: Karl Fischer titration to assess the impact of moisture.

cluster_prep 1. Preparation cluster_storage 2. Storage cluster_testing 3. Stability Testing at Intervals (T=x) cluster_analysis 4. Data Analysis b1 Receive & Characterize Initial Sample (T=0) b2 Aliquot Samples into Appropriate Containers b1->b2 c1 Long-Term (e.g., 5°C) b2->c1 c2 Accelerated (e.g., 25°C/60%RH) b2->c2 c3 Stress (e.g., 40°C, Light) b2->c3 d1 Pull Samples c1->d1 c2->d1 c3->d1 d2 Perform Analytical Tests (HPLC, GC-MS, Visual) d1->d2 d2->d1 Next Time Point e1 Assess Purity & Degradation Profile d2->e1 e2 Determine Shelf-Life & Re-test Period e1->e2

Caption: Experimental workflow for a formal stability assessment study.

Handling Precautions

When working with this compound, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][11]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][11][12]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid runoff into waterways.[8][12]

  • First Aid: In case of skin or eye contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air.[11]

Conclusion

The chemical integrity of this compound is best maintained by strict adherence to proper storage and handling protocols. The primary risks to its stability are oxidation and polymerization, which can be effectively mitigated by storing the compound at refrigerated temperatures (0-8 °C) in a tightly sealed, opaque container under an inert atmosphere. For critical applications, conducting formal stability studies is recommended to establish a definitive shelf-life and ensure the reliability of research and development outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Sec-butoxybenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-sec-butoxybenzaldehyde, a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1] The protocol details a robust Williamson ether synthesis approach, reacting 2-hydroxybenzaldehyde with a secondary alkyl halide. While the use of a secondary halide presents a potential for competing elimination reactions, this protocol is designed to favor the desired SN2 substitution product.[2][3] This guide includes a detailed experimental procedure, expected quantitative data based on analogous reactions, and characterization guidelines.

Introduction

This compound is an aromatic aldehyde featuring a sec-butoxy group ortho to the formyl functionality.[1] This structural motif is a key building block in the synthesis of more complex molecules. The Williamson ether synthesis is a classic and versatile method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][4][5] In this application, the sodium salt of 2-hydroxybenzaldehyde (sodium salicylaldehyde) acts as the nucleophile, attacking the electrophilic carbon of 2-bromobutane.

Chemical Reaction and Mechanism

The overall reaction is as follows:

Step 1: Deprotonation of 2-hydroxybenzaldehyde

2-hydroxybenzaldehyde + Sodium Hydroxide → Sodium 2-formylphenoxide + Water

Step 2: Nucleophilic Substitution (SN2)

Sodium 2-formylphenoxide + 2-Bromobutane → this compound + Sodium Bromide

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
2-HydroxybenzaldehydeC₇H₆O₂122.12Colorless to light yellow liquid90-02-8
2-BromobutaneC₄H₉Br137.02Colorless liquid78-76-2
Sodium HydroxideNaOH40.00White solid (pellets/flakes)1310-73-2
Potassium CarbonateK₂CO₃138.21White powder584-08-7
This compoundC₁₁H₁₄O₂178.23Liquid22921-59-1

Table 2: Expected Reaction Parameters and Yield

ParameterValueNotes
Reaction Time12-24 hoursMonitor by TLC for completion.
Reaction Temperature60-80 °CTo favor SN2 over E2 elimination.
Expected Yield60-75%Estimated based on similar Williamson ether syntheses with secondary halides. Actual yield may vary.
Purity (Post-purification)≥ 95%As confirmed by NMR.[1]

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): ~10.5 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.0 (m, 2H, Ar-H), ~4.4 (m, 1H, OCH), ~1.7 (m, 2H, CH₂), ~1.3 (d, 3H, CH₃), ~0.9 (t, 3H, CH₃)
¹³C NMR δ (ppm): ~190 (CHO), ~160 (C-O), ~135, ~128, ~125, ~120, ~115 (Ar-C), ~78 (OCH), ~29 (CH₂), ~19 (CH₃), ~10 (CH₃)
IR (cm⁻¹) ~2960-2850 (C-H stretch, alkyl), ~2820, ~2720 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1600, ~1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether)
Mass Spec (m/z) 178 (M⁺), 149 (M⁺ - C₂H₅), 121 (M⁺ - C₄H₉O), 93

Note: The spectroscopic data presented are predicted values based on analogous compounds and general principles of spectroscopy. Actual experimental data may vary slightly.

Experimental Protocols

Materials and Equipment:

  • 2-Hydroxybenzaldehyde

  • 2-Bromobutane

  • Potassium Carbonate (anhydrous) or Sodium Hydroxide

  • Acetone or Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Protocol 1: Using Potassium Carbonate in Acetone

This is a commonly used and milder method for Williamson ether synthesis.

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the flask.

  • Add anhydrous acetone to the flask to create a stirrable suspension (approximately 10-15 mL per gram of 2-hydroxybenzaldehyde).

2. Addition of Alkyl Halide:

  • While stirring the mixture, add 2-bromobutane (1.1 - 1.2 eq.) dropwise at room temperature.

3. Reaction:

  • Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) and maintain for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the 2-hydroxybenzaldehyde spot.

4. Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in diethyl ether.

5. Extraction and Purification:

  • Transfer the ether solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Using Sodium Hydroxide in DMF

This method involves the pre-formation of the sodium phenoxide.

1. Formation of Sodium Phenoxide:

  • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF.

  • Carefully add sodium hydroxide pellets (1.05 eq.) to the solution and stir until the base has completely dissolved. The reaction is exothermic.

2. Addition of Alkyl Halide:

  • Once the solution has cooled to room temperature, add 2-bromobutane (1.1 eq.) dropwise.

3. Reaction:

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Reaction_Setup Combine 2-Hydroxybenzaldehyde, Base, and Solvent 2-Hydroxybenzaldehyde->Reaction_Setup Base (K2CO3 or NaOH) Base (K2CO3 or NaOH) Base (K2CO3 or NaOH)->Reaction_Setup Solvent (Acetone or DMF) Solvent (Acetone or DMF) Solvent (Acetone or DMF)->Reaction_Setup 2-Bromobutane 2-Bromobutane Heating Heat to 60-80°C (Reflux for Acetone) Reaction_Setup->Heating Add 2-Bromobutane Monitoring Monitor by TLC (12-24 hours) Heating->Monitoring Filtration Filter solids Monitoring->Filtration Reaction Complete Solvent_Removal Concentrate in vacuo Filtration->Solvent_Removal Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Drying Dry organic layer Extraction->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Salicylaldehyde 2-Hydroxybenzaldehyde Phenoxide Sodium 2-formylphenoxide Salicylaldehyde->Phenoxide + Base Base Base (e.g., OH⁻) Base->Phenoxide Product This compound Phenoxide->Product + 2-Bromobutane (SN2) Alkyl_Halide 2-Bromobutane Alkyl_Halide->Product Leaving_Group Bromide Ion

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols for the Olefination of 2-Sec-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the olefination of 2-sec-butoxybenzaldehyde, a sterically hindered aromatic aldehyde. Due to the steric hindrance imposed by the ortho sec-butoxy group, standard Wittig reaction conditions may result in low yields. Therefore, this document outlines both a classic Wittig reaction protocol using a non-stabilized ylide and a more robust Horner-Wadsworth-Emmons (HWE) protocol, which is often the preferred method for such challenging substrates.

Introduction and Substrate Considerations

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1][2] However, steric hindrance around the carbonyl group, as is the case with this compound, can significantly impede the reaction, leading to diminished yields.[3] The bulky sec-butoxy group in the ortho position sterically hinders the approach of the phosphorus ylide to the carbonyl carbon.

For sterically hindered aldehydes, non-stabilized ylides (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) are generally more reactive than their stabilized counterparts and are therefore more likely to succeed.[3] These reactions are typically carried out under inert, anhydrous conditions using strong bases such as n-butyllithium (n-BuLi) to generate the reactive ylide in situ.[1][4]

An excellent alternative for olefination of sterically hindered aldehydes is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig reagent, often leading to higher yields with challenging substrates.[7] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[7] The HWE reaction typically shows a high selectivity for the formation of (E)-alkenes.[6]

Reaction Mechanisms and Workflow

The general workflow for both the Wittig and Horner-Wadsworth-Emmons reactions involves the generation of a phosphorus-stabilized carbanion, followed by its reaction with the aldehyde, and subsequent elimination to form the alkene.

Wittig_HWE_Workflow cluster_ylide_formation Ylide/Phosphonate Carbanion Generation cluster_olefination Olefination Reaction Phosphonium_Salt Phosphonium Salt (Wittig) Ylide Phosphorus Ylide / Phosphonate Carbanion Phosphonium_Salt->Ylide Phosphonate_Ester Phosphonate Ester (HWE) Phosphonate_Ester->Ylide Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Deprotonation Aldehyde 2-Sec-Butoxy- benzaldehyde Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Aldehyde->Intermediate Nucleophilic Attack Alkene Alkene Product Intermediate->Alkene Elimination Byproduct Triphenylphosphine Oxide (Wittig) or Dialkyl Phosphate (HWE) Intermediate->Byproduct

Figure 1: General experimental workflow for the Wittig and Horner-Wadsworth-Emmons reactions.

Data Presentation: Comparison of Wittig and HWE Reactions

The following tables summarize typical reaction conditions for the Wittig and HWE reactions with sterically hindered aromatic aldehydes, providing a basis for selecting the appropriate method for this compound.

Table 1: Typical Wittig Reaction Conditions for Hindered Aromatic Aldehydes

Ylide TypePhosphonium SaltBaseSolventTemperature (°C)Typical YieldsRef.
Non-stabilizedMethyltriphenylphosphonium bromiden-BuLiTHF, Diethyl ether-78 to rtModerate to Good[1][8]
Non-stabilizedEthyltriphenylphosphonium bromideNaHMDSTHF-78 to rtModerate[9]
Non-stabilizedBenzyltriphenylphosphonium chloride50% NaOH (aq)DichloromethanertGood[10][11]

Table 2: Typical Horner-Wadsworth-Emmons (HWE) Reaction Conditions for Aromatic Aldehydes

Phosphonate ReagentBaseSolventTemperature (°C)Typical YieldsE/Z RatioRef.
Triethyl phosphonoacetateNaHTHF, DME0 to rtHigh>95:5[5][7]
Trimethyl phosphonoacetateDBU, LiClAcetonitrilertHigh>95:5[12]
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6THF-78HighZ-selective[5]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required, especially when using strong bases like n-BuLi and NaH. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Wittig Reaction of this compound with Methylenetriphenylphosphorane

This protocol is adapted from standard procedures for the Wittig reaction with non-stabilized ylides.[1][8]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa, and nitrogen or argon source

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic yellow or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution to 0 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of this compound

This protocol is based on standard HWE conditions known to be effective for aromatic aldehydes.[5][7] This reaction is expected to favor the (E)-alkene.

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate ester)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa, and nitrogen or argon source

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF or DME via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until hydrogen evolution ceases (typically 1 hour).

  • Reaction with Aldehyde:

    • Cool the phosphonate anion solution to 0 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF or DME dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product should be relatively clean due to the water-soluble phosphate byproduct. If necessary, purify by flash column chromatography on silica gel.

Conclusion

For the olefination of the sterically hindered this compound, both the Wittig reaction with a non-stabilized ylide and the Horner-Wadsworth-Emmons reaction are viable options. The HWE reaction is generally recommended as it often provides higher yields and easier purification for such substrates. The choice of protocol will depend on the desired stereochemistry, the availability of reagents, and the scale of the reaction. The provided protocols offer detailed starting points for researchers to optimize conditions for their specific needs.

References

Application Notes and Protocols: Reductive Amination of 2-sec-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of a secondary amine via reductive amination of 2-sec-butoxybenzaldehyde. The protocol is based on established methods for the reductive amination of aromatic aldehydes utilizing sodium borohydride as the reducing agent.[1][2] This one-pot synthesis is an efficient method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceutical intermediates and other fine chemicals.[3][4]

Experimental Protocol: One-Pot Reductive Amination

This procedure outlines the reaction of this compound with a primary amine (exemplified by benzylamine) and subsequent reduction with sodium borohydride to yield the corresponding N-substituted secondary amine.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add the primary amine (e.g., benzylamine, 1.0 eq).

  • Stir the resulting mixture at room temperature. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).[1] Typically, this step takes 1-2 hours.[1]

  • After imine formation is deemed complete, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[1] CAUTION: Hydrogen gas evolution may occur. Ensure adequate ventilation.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the stoichiometry for the reductive amination of this compound with benzylamine.

Reagent Molar Eq. Molecular Weight ( g/mol ) Amount (for 10 mmol scale) Notes
This compound1.0178.231.78 gLimiting Reagent
Benzylamine1.0107.151.07 g (1.1 mL)
Sodium Borohydride1.537.830.57 gAdded portion-wise at 0 °C[1]
Methanol-32.0450 mLAnhydrous

Note: Yields for this specific reaction are not reported in the literature. However, similar reductive aminations of aromatic aldehydes typically proceed in high yield.

Experimental Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Methanol B Add Primary Amine A->B 1.0 eq C Stir at Room Temperature (1-2 hours) B->C D Cool to 0 °C C->D E Add Sodium Borohydride (1.5 eq) D->E F Stir at Room Temperature (2 hours) E->F G Quench with Water F->G H Remove Methanol (Rotary Evaporator) G->H I Extract with Ethyl Acetate H->I J Wash with NaHCO₃, Water, Brine I->J K Dry over MgSO₄ J->K L Concentrate K->L M Column Chromatography (if necessary) L->M N Final Product M->N

Caption: Experimental workflow for the one-pot reductive amination.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Sec-butoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2-sec-butoxybenzaldehyde and its derivatives. Given the presence of a chiral center in the sec-butoxy group, this guide addresses both achiral (reverse-phase) and chiral separation strategies. The protocols provided are designed to serve as a comprehensive starting point for method development and optimization, ensuring high purity and recovery of target compounds essential for research and drug development activities.

Introduction

This compound is a versatile aromatic aldehyde used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its derivatives often possess complex structures and require efficient purification to isolate the desired products from reaction mixtures containing starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such moderately polar compounds.[2]

This document provides a detailed methodology for the purification of this compound derivatives using reverse-phase HPLC for general purification and chiral HPLC for the separation of enantiomers.

Experimental Protocols

General Achiral Purification: Reverse-Phase HPLC

Reverse-phase HPLC is the recommended method for the routine purity assessment and purification of this compound and its non-chiral derivatives.[2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler, and UV detector

  • C18 reverse-phase column (e.g., Waters μ-Bondapak C18, 300 mm x 3.9 mm, 10 μm)[3]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Acetic acid (AA)

  • Sample dissolved in a suitable solvent (e.g., acetonitrile or methanol)

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Preparation: Dissolve the crude sample of the this compound derivative in acetonitrile or methanol to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20-100 µL (analytical scale), scalable for preparative runs

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the desired peak based on the chromatogram.

  • Post-Purification Analysis: Analyze the collected fractions for purity using the same or an analytical-scale HPLC method. Combine pure fractions and remove the solvent under reduced pressure.

Chiral Separation of Enantiomers

The sec-butoxy group contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. Separation of these enantiomers is crucial for pharmacological studies. Chiral stationary phases (CSPs), particularly those based on cyclodextrins, are effective for resolving such isomers.

Materials and Equipment:

  • HPLC system with a gradient or isocratic pump, autosampler, and UV/diode array detector

  • Chiral column (e.g., β-cyclodextrin-based column like Astec CYCLOBOND I 2000)

  • HPLC-grade hexane or heptane

  • HPLC-grade ethanol or isopropanol (IPA)

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane (or heptane) and a polar organic modifier like ethanol or isopropanol. A typical starting composition is 90:10 (v/v) Hexane:Ethanol.

  • Column Equilibration: Equilibrate the chiral column with the prepared mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic mixture of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 254 nm

    • Mode: Isocratic elution

  • Method Optimization: If separation is not achieved, adjust the ratio of hexane to the polar modifier. Increasing the percentage of the polar modifier generally decreases retention time. The type of alcohol (ethanol vs. isopropanol) can also significantly affect selectivity.

  • Fraction Collection and Analysis: Collect the separated enantiomer peaks in separate fractions. Analyze the purity and enantiomeric excess (e.e.) of each fraction.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the purification of a this compound derivative.

Table 1: Reverse-Phase HPLC Purification Data

CompoundRetention Time (min)Purity before Purification (%)Purity after Purification (%)Recovery (%)
2-sec-butoxy-5-nitrobenzaldehyde18.585>9992
4-chloro-2-sec-butoxybenzaldehyde20.290>9995

Table 2: Chiral Separation Data

EnantiomerRetention Time (min)Resolution (Rs)Enantiomeric Excess (e.e.) (%)
(R)-2-sec-butoxybenzaldehyde12.31.8>99
(S)-2-sec-butoxybenzaldehyde14.11.8>99

Visualization of Workflows

General HPLC Purification Workflow

The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification a Crude Product b Dissolution in Solvent a->b c Filtration (0.45 um) b->c d Injection c->d e Separation on Column d->e f UV Detection e->f g Fraction Collection f->g h Purity Analysis g->h i Solvent Evaporation h->i j Pure Compound i->j

General workflow for HPLC purification.
Logical Flow for HPLC Method Development

This diagram outlines the logical steps involved in developing a suitable HPLC purification method.

start Define Purification Goal (Purity, Scale) col_select Select Column (e.g., C18 for achiral, Chiral for enantiomers) start->col_select mob_phase Choose Mobile Phase (A: Aqueous, B: Organic) col_select->mob_phase gradient Develop Gradient Profile (Scouting Run) mob_phase->gradient optimize Optimize Conditions (Flow Rate, Gradient Slope, Temperature) gradient->optimize scale_up Scale-up to Preparative (Increase column size, flow, injection vol.) optimize->scale_up validate Validate Method (Purity, Recovery) scale_up->validate

Logical steps for HPLC method development.

References

Application Note: Analysis of 2-Sec-butoxybenzaldehyde Reaction Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Sec-butoxybenzaldehyde is a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Monitoring the progress of reactions involving this compound is crucial for optimizing yield, minimizing by-products, and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[1][2] This application note provides a detailed protocol for the GC-MS analysis of this compound reaction mixtures, enabling researchers, scientists, and drug development professionals to accurately monitor reaction progress and quantify components.

Due to its volatility, this compound and related compounds are well-suited for GC-MS analysis.[1] The method described herein allows for the separation and quantification of the starting material, intermediates, by-products, and the final product in a typical reaction mixture.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the complexity of the reaction matrix. For many organic solvent-based reactions, a simple dilution is adequate.

  • Materials:

    • Reaction mixture containing this compound.

    • High-purity volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate).

    • Volumetric flasks.

    • Micropipettes.

    • GC vials with caps and septa.

    • Syringe filters (0.45 µm).[1]

  • Procedure: Simple Dilution

    • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dissolve the aliquot in a suitable volatile organic solvent (e.g., dichloromethane) in a volumetric flask to a known volume (e.g., 10 mL).

    • Further dilute the sample as needed to bring the concentration of the main components within the instrument's linear calibration range (typically 1-100 µg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial to remove any particulate matter.[1]

  • Procedure: Liquid-Liquid Extraction (for aqueous or complex matrices)

    • To the reaction aliquot, add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes to extract the analytes into the organic phase.

    • Allow the layers to separate and carefully transfer the organic layer to a clean vial.

    • Dry the organic layer over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract and dilute as described in the simple dilution procedure.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization for specific instruments and reaction components.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent[1]
Mass Spectrometer Agilent 5977A MSD or equivalent[1]
GC Column Non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
Injector Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
Injector Temperature 250 °C[1]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[1]
Oven Temperature Program Initial: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Final hold: 5 minutes at 280 °C.[1]
MS Transfer Line Temp. 280 °C[1]
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Full Scan (m/z 40-400) for qualitative identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Data Presentation

Quantitative analysis of the reaction mixture involves creating a calibration curve for each compound of interest. The concentration of each component in the reaction mixture can then be determined.

Table 1: Retention Times and Characteristic Ions of Potential Reaction Components

Compound Expected Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compoundTo be determined experimentallye.g., 178 (M+)e.g., 121, 93
Starting Material (if different)To be determined experimentallySpecific to compoundSpecific to compound
By-product 1To be determined experimentallySpecific to compoundSpecific to compound
Final ProductTo be determined experimentallySpecific to compoundSpecific to compound

Table 2: Example of Quantitative Reaction Monitoring Data

Reaction Time (hours) This compound (%) Starting Material (%) By-product 1 (%) Final Product (%)
0100.00.00.00.0
165.225.12.57.2
235.810.54.848.9
45.11.25.388.4
8< 1.0< 0.55.193.5

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound Reaction Mixtures cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Dilution Dilution with Solvent Reaction->Dilution 1. Quench & Dilute Filtration Filtration (0.45 µm) Dilution->Filtration 2. Remove Particulates Injection GC Injection Filtration->Injection 3. Introduce Sample Separation Chromatographic Separation (DB-5ms Column) Injection->Separation 4. Separate Components Ionization Electron Ionization (70 eV) Separation->Ionization 5. Ionize Molecules Detection Mass Detection (Scan/SIM Mode) Ionization->Detection 6. Detect Ions Qualitative Qualitative Analysis (Library Search) Detection->Qualitative 7a. Identify Peaks Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative 7b. Quantify Peaks Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound reaction mixtures.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound reaction mixtures. The described sample preparation, instrumentation parameters, and data analysis workflow will enable researchers to effectively monitor reaction kinetics, identify intermediates and by-products, and quantify the final product. The method is robust and can be adapted to various specific reaction conditions and analytical instrumentation.

References

Application Note: 1H and 13C NMR Assignment of 2-sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-sec-butoxybenzaldehyde. The predicted chemical shifts and coupling constants are presented in a clear, tabular format to facilitate structural confirmation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require accurate structural elucidation of substituted benzaldehyde derivatives.

Introduction

This compound is an aromatic aldehyde with a sec-butoxy substituent at the ortho position. This substitution pattern influences the electronic environment of the aromatic ring and the aldehyde proton, leading to a characteristic NMR spectrum. Accurate assignment of the ¹H and ¹³C NMR signals is crucial for confirming the identity and purity of the compound, which is often a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] This application note outlines the experimental procedure for obtaining high-quality NMR spectra and provides a theoretical assignment of the proton and carbon signals based on established chemical shift principles.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar compounds and general principles of NMR spectroscopy.[2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CHO)10.3 - 10.5s1H-
H-67.8 - 7.9dd1H~7.7, 1.8
H-47.5 - 7.6ddd1H~8.4, 7.3, 1.8
H-37.1 - 7.2d1H~8.4
H-57.0 - 7.1t1H~7.5
H-1' (CH)4.5 - 4.7sextet1H~6.2
H-2' (CH₂)1.7 - 1.9m2H-
H-4' (CH₃)1.3 - 1.4d3H~6.2
H-3' (CH₃)0.9 - 1.0t3H~7.4

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet, sextet = sextet

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Chemical Shift (δ, ppm)
C=O191 - 193
C-2160 - 162
C-6135 - 137
C-4133 - 135
C-1128 - 130
C-5121 - 123
C-3113 - 115
C-1' (CH)77 - 79
C-2' (CH₂)28 - 30
C-4' (CH₃)19 - 21
C-3' (CH₃)9 - 11

Experimental Protocol

This section details the methodology for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Materials:

    • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[6][7]

    • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.[2][8]

    • High-quality 5 mm NMR tube.[8][9]

    • Pasteur pipette and bulb.

    • Small vial.

    • Cotton or glass wool (for filtration if necessary).

  • Procedure:

    • Weigh the required amount of this compound into a clean, dry vial.[6][7]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[10]

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[10]

    • Carefully transfer the solution into the NMR tube, ensuring a minimum solvent height of 4-5 cm.

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

2. NMR Data Acquisition

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30 or similar).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

    • Temperature: 298 K.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm (centered around 120 ppm).

    • Temperature: 298 K.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak for ¹H NMR is at 7.26 ppm, and the solvent peak for ¹³C NMR is at 77.16 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general experimental workflow.

Caption: Molecular structure of this compound with atom numbering.

G cluster_workflow Experimental Workflow prep Sample Preparation dissolve Dissolve in CDCl3 prep->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire NMR Data Acquisition transfer->acquire process Data Processing acquire->process assign Spectral Assignment process->assign

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the detailed experimental protocol, will aid researchers in the unambiguous structural confirmation of this compound. The provided workflows and diagrams serve as a quick reference for the experimental and analytical procedures involved.

References

Application Notes and Protocols for Knoevenagel Condensation of 2-Sec-butoxybenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the Knoevenagel condensation reaction, with a specific focus on the application of 2-sec-butoxybenzaldehyde with various active methylene compounds. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the creation of α,β-unsaturated compounds which are pivotal intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals.[1] this compound, in particular, serves as a versatile intermediate in the development of new medicinal compounds.[2]

The reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst.[1][3] Common active methylene compounds include malononitrile, ethyl cyanoacetate, diethyl malonate, and Meldrum's acid.[3] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Catalysts can range from weak bases like amines (e.g., piperidine, pyridine) to Lewis acids and heterogeneous catalysts.[3][4] Modern protocols often focus on greener methodologies, employing water as a solvent or solvent-free conditions to minimize environmental impact.[1]

General Reaction Mechanism

The Knoevenagel condensation proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product.[3] When primary or secondary amines are used as catalysts, an alternative pathway involving the formation of a more electrophilic iminium ion can occur.[1]

Experimental Protocols

The following protocols are representative examples of Knoevenagel condensation reactions that can be adapted for this compound and various active methylene compounds.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol describes a classic approach using a weak organic base as a catalyst in an organic solvent.

Materials:

  • This compound (1.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile, 1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask containing 10 mL of ethanol, add the active methylene compound (1.0 mmol).

  • Add this compound (1.0 mmol) to the solution.

  • Introduce a catalytic amount of piperidine to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterize the final product using appropriate analytical techniques (NMR, IR, MS, M.P.).

Protocol 2: Catalyst-Free Condensation in Water

This protocol offers a greener alternative by using water as the solvent and avoiding a catalyst.

Materials:

  • This compound (1.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile, 1.0 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add 2 mL of deionized water to the vial.[1]

  • Seal the vial and stir the mixture vigorously at a desired temperature (e.g., room temperature or 50 °C).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the aqueous solution.[1]

  • Collect the solid product by vacuum filtration.[1]

  • Wash the product with cold water and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

  • Characterize the purified product.

Protocol 3: Solvent-Free Knoevenagel Condensation

This protocol is another environmentally friendly option that eliminates the need for a solvent.

Materials:

  • This compound (5.0 mmol)

  • Active Methylene Compound (e.g., Malonic Acid, 10.0 mmol)

  • Ammonium bicarbonate (catalytic amount)

  • Reaction vessel suitable for heating

Procedure:

  • Combine this compound (5.0 mmol) and the active methylene compound (10.0 mmol) in a reaction vessel.[1]

  • Add a catalytic amount of ammonium bicarbonate.[1]

  • Heat the mixture with stirring to the desired temperature (e.g., 90-100 °C).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by recrystallization from an appropriate solvent.[1]

  • Characterize the final product.

Data Presentation

The following table template is provided for researchers to systematically record and compare their experimental results for the Knoevenagel condensation of this compound with various active methylene compounds.

EntryActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Product M.P. (°C)Notes
1Malononitrile
2Ethyl Cyanoacetate
3Diethyl Malonate
4Meldrum's Acid
5

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis reagents Combine Reactants: This compound Active Methylene Compound solvent_catalyst Add Solvent and/or Catalyst reagents->solvent_catalyst heating_stirring Heating and/or Stirring solvent_catalyst->heating_stirring monitoring Monitor Progress (TLC) heating_stirring->monitoring cooling Cool Reaction Mixture monitoring->cooling filtration_extraction Filtration or Extraction cooling->filtration_extraction recrystallization Recrystallization filtration_extraction->recrystallization characterization Characterization (NMR, IR, MS, M.P.) recrystallization->characterization

Caption: General workflow for the Knoevenagel condensation.

Signaling Pathway: Catalytic Cycle

This diagram illustrates a simplified catalytic cycle for the Knoevenagel condensation using a basic catalyst.

G cluster_cycle Catalytic Cycle catalyst Base (Catalyst) carbanion Carbanion catalyst->carbanion + Active Methylene active_methylene Active Methylene Compound intermediate Aldol-type Intermediate carbanion->intermediate + Aldehyde aldehyde This compound product Product intermediate->product - H2O product->catalyst + H2O (regenerates catalyst)

Caption: Simplified catalytic cycle of the Knoevenagel condensation.

References

Application Notes and Protocols: 2-Sec-butoxybenzaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sec-butoxybenzaldehyde is a versatile aromatic aldehyde that serves as a key ingredient in the formulation of fine fragrances and scented consumer products.[1] Its molecular structure, featuring a benzaldehyde core with a secondary butoxy group at the ortho position, contributes to a unique and desirable aromatic profile.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance creation, including its olfactory characteristics, performance data, and evaluation methodologies.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Organoleptic Properties

A summary of the key physicochemical and olfactory properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective incorporation into fragrance formulations.

Table 1: Physicochemical and Olfactory Profile of this compound

PropertyValueReference
Chemical Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 22921-59-1[1]
Appearance Colorless to pale yellow liquid[1]
Odor Type Aromatic, AldehydicGeneral knowledge
Odor Description Sweet, floral, slightly fruity with a nutty, almond-like undertone, and a hint of a green, watery character.Inferred from related alkoxy benzaldehydes
Volatility Top to Middle NoteGeneral knowledge
Purity ≥ 95% (as per typical commercial grade)[1]
Storage Store in a cool, dry, well-ventilated area away from light and oxidizing agents.General chemical safety guidelines

Application in Fragrance Formulations

This compound is a valuable modifier in a variety of fragrance types, where it can be used to impart brightness, lift, and a unique floral-gourmand character. Due to their potency, aromatic aldehydes are typically used in small quantities to achieve the desired effect without overpowering the composition.

Recommended Use Levels

The optimal concentration of this compound will vary depending on the desired outcome and the other components of the fragrance. Table 2 provides general guidelines for its use in different fragrance applications.

Table 2: Recommended Use Levels of this compound in Fragrance Concentrates

Fragrance TypeRecommended Concentration (% w/w)Olfactory Contribution
Floral (e.g., White Floral, Rose) 0.1 - 1.5Enhances naturalness, adds a watery, dewy freshness, and a subtle fruity nuance.
Fruity (e.g., Cherry, Almond) 0.2 - 2.0Boosts sweetness and provides a realistic, juicy fruit character with a marzipan-like depth.
Gourmand (e.g., Vanilla, Nutty) 0.5 - 3.0Lends a creamy, nutty complexity and a sophisticated sweetness.
Oriental / Spicy 0.1 - 1.0Adds a bright, aldehydic lift to the top notes and complements spicy accords.
Fine Fragrance (Eau de Parfum/Toilette) 0.05 - 2.5Acts as a modifier to create unique signature accords and enhance the overall radiance.
Functional Products (e.g., Soaps, Lotions) 0.01 - 0.5Provides a pleasant aroma that is stable in various product bases.

Note: These are starting recommendations. The final concentration should be determined through iterative formulation and sensory evaluation.

Blending Synergies

This compound demonstrates excellent synergy with a range of other fragrance materials:

  • Floral Notes: Ionones (violet), Linalool (fresh floral), Hedione® (jasmine), Rose Oxides.

  • Fruity Notes: Benzaldehyde (bitter almond, cherry), Aldehyde C-16 (strawberry), Raspberry Ketone.

  • Gourmand Notes: Vanillin, Ethyl Maltol, Coumarin, Heliotropine.

  • Woody & Musky Notes: Iso E Super®, Sandalwood derivatives, Galaxolide®.

Experimental Protocols

The following protocols outline standard methodologies for the evaluation of this compound in fragrance formulations.

Protocol for Sensory Evaluation: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a fragrance blend.

Materials:

  • Fragrance base (control).

  • Fragrance base with a specified concentration of this compound (test sample).

  • Smelling strips.

  • Glass vials for sample presentation.

  • Panel of at least 15 trained sensory assessors.

  • Well-ventilated, odor-free evaluation booths.

Procedure:

  • Prepare three coded samples for each panelist: two will be the control and one will be the test sample, or two will be the test sample and one will be the control. The order of presentation should be randomized for each panelist.

  • Dip smelling strips into each coded sample to a depth of 1 cm.

  • Present the three smelling strips to each panelist.

  • Instruct panelists to sniff each strip from left to right.

  • Ask panelists to identify the sample that is different from the other two.

  • Record the responses.

  • Analyze the results statistically using a binomial test to determine if the number of correct identifications is significantly greater than what would be expected by chance.

G cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep1 Prepare Control (Fragrance Base) eval1 Present 3 Coded Samples (2 Alike, 1 Different) prep1->eval1 prep2 Prepare Test Sample (Base + this compound) prep2->eval1 eval2 Panelist Identifies the Odd Sample eval1->eval2 analysis1 Record Responses eval2->analysis1 analysis2 Statistical Analysis (Binomial Test) analysis1->analysis2 result Determine Sensory Significance analysis2->result

Caption: Workflow for the Triangle Test sensory evaluation.

Protocol for Stability Testing: Accelerated Aging

This protocol simulates the long-term stability of a fragrance containing this compound in a consumer product base.

Objective: To assess the impact of elevated temperature on the color, clarity, and odor profile of a fragrance formulation over time.

Materials:

  • Finished product base (e.g., lotion, shower gel).

  • Fragrance containing this compound.

  • Control sample (product base without fragrance).

  • Test sample (product base with fragrance).

  • Glass jars with airtight lids.

  • Temperature-controlled oven (e.g., set to 40°C).

  • Refrigerator (e.g., set to 4°C).

  • Spectrophotometer or colorimeter (optional).

Procedure:

  • Prepare the test sample by incorporating the fragrance into the product base at the desired concentration.

  • Divide the control and test samples into three sets.

  • Store one set at room temperature (ambient control).

  • Store the second set in the oven at 40°C (accelerated aging).

  • Store the third set in the refrigerator at 4°C (cold stability).

  • Evaluate all samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • At each interval, assess the following parameters:

    • Color: Visually compare against the control or measure using a spectrophotometer.

    • Clarity: Visually inspect for any precipitation or cloudiness.

    • Odor: Evaluate the odor profile on a smelling strip and compare it to the ambient control. Note any changes in character, intensity, or the appearance of off-notes.

  • Compile the results in a table for easy comparison.

Table 3: Example Data Table for Accelerated Stability Testing

Time (weeks)Storage ConditionColor ChangeClarityOdor Profile
0 AllNoneClearAs expected
4 40°CSlight yellowingClearSlightly weaker top notes
4 4°CNoneClearNo change
8 40°CModerate yellowingClearTop notes diminished, slight off-note
8 4°CNoneClearNo change
12 40°CSignificant yellowingHazyAldehydic character faded, prominent off-note
12 4°CNoneClearNo change
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique that combines gas chromatography with human olfaction to identify odor-active compounds in a mixture.

Objective: To characterize the specific odor contribution of this compound as it elutes from the GC column.

Materials:

  • Gas chromatograph with a sniffing port.

  • Mass spectrometer (for compound identification).

  • Appropriate GC column (e.g., non-polar or mid-polar).

  • Sample of fragrance containing this compound.

  • Trained sensory assessors.

Procedure:

  • Inject the fragrance sample into the GC.

  • The effluent from the GC column is split between the mass spectrometer and the sniffing port.

  • A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor perceived.

  • Simultaneously, the mass spectrometer records the mass spectra of the eluting compounds.

  • Correlate the retention time of the perceived odors with the retention time of the compounds identified by the mass spectrometer.

  • This allows for the positive identification of the odor character of this compound in the context of the fragrance mixture.

G cluster_instrumentation Instrumentation cluster_process Process cluster_output Output gc Gas Chromatograph (GC) split Column Effluent Split gc->split ms Mass Spectrometer (MS) detect MS Detection ms->detect sp Sniffing Port sniff Olfactory Detection sp->sniff inject Inject Fragrance Sample inject->gc split->ms split->sp chromatogram Chromatogram & Mass Spectra detect->chromatogram olfactogram Olfactogram (Odor Descriptors & Timings) sniff->olfactogram correlation Correlate Data chromatogram->correlation olfactogram->correlation

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Safety and Regulatory Information

As with all fragrance materials, it is essential to handle this compound in accordance with good laboratory practices and to adhere to regulatory guidelines.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.

  • IFRA Standards: While there is no specific IFRA standard for this compound at the time of this writing, it is important to adhere to the standards for other aromatic aldehydes and to conduct a thorough safety assessment for any new formulation. The IFRA standards provide guidelines on the maximum concentration of certain fragrance ingredients in different consumer product categories.[2]

  • Safety Assessment: A comprehensive safety assessment should be conducted for any fragrance formulation containing this compound. This includes evaluating the potential for skin sensitization, phototoxicity, and other adverse effects. The Research Institute for Fragrance Materials (RIFM) provides a framework for such assessments.[3]

Conclusion

This compound is a valuable aromatic aldehyde for the modern perfumer. Its unique olfactory profile allows for the creation of innovative and appealing fragrances across a wide range of applications. By understanding its properties and utilizing the experimental protocols outlined in this document, researchers and formulators can effectively incorporate this ingredient to enhance the sensory experience of their products. Further research to establish a more detailed toxicological profile and to quantify its performance in various applications will continue to support its safe and effective use in the fragrance industry.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-sec-butoxybenzaldehyde. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic sec-butyl halide, such as 2-bromobutane or 2-iodobutane, via an S(_N)2 reaction.

Q2: What are the primary side reactions to be aware of in this synthesis?

A2: The major side reaction is the E2 (elimination) reaction between the salicylaldehyde phenoxide and the secondary alkyl halide (2-bromobutane).[1] Since the phenoxide is a strong base and a secondary alkyl halide is used, it can abstract a proton from the sec-butyl group, leading to the formation of butene and regenerating salicylaldehyde. Another potential, though generally less significant, side reaction is the C-alkylation of the phenoxide, where the sec-butyl group attaches to the benzene ring instead of the oxygen atom.

Q3: How can I minimize the E2 elimination side reaction?

A3: Minimizing the E2 reaction is crucial for achieving a good yield of the desired product. Key strategies include:

  • Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choice of Base: Using a milder base can sometimes reduce the extent of elimination. While a strong base is needed to deprotonate the phenol, very strong and sterically hindered bases might favor elimination.

  • Solvent Selection: Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile are generally preferred for S(_N)2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[2]

Q4: What is the expected yield for the synthesis of this compound?

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or no product yield 1. Incomplete deprotonation of salicylaldehyde.2. Reaction temperature is too low.3. Inactive alkylating agent.4. Competing E2 elimination is the major pathway.1. Ensure the base is fresh and of good quality. Allow sufficient time for the deprotonation to occur before adding the 2-bromobutane.2. While lower temperatures are generally favored, if the reaction is not proceeding, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC to track product formation and the appearance of side products.3. Verify the purity and integrity of the 2-bromobutane.4. Refer to the strategies in FAQ 3 to minimize elimination. Consider using a more reactive sec-butyl halide, such as 2-iodobutane, which may allow for a lower reaction temperature.
Presence of a significant amount of a major byproduct 1. E2 elimination is occurring at a high rate.2. C-alkylation of the salicylaldehyde.1. The primary byproduct is likely butene, which will evaporate, and unreacted salicylaldehyde. To improve the yield of the desired ether, optimize the reaction conditions to favor S(_N)2 over E2 (lower temperature, appropriate solvent and base).2. C-alkylation products can be difficult to separate from the desired O-alkylated product. Purification by column chromatography may be necessary. Using less polar solvents can sometimes reduce C-alkylation.
Difficulties in product purification 1. Presence of unreacted salicylaldehyde.2. Formation of multiple side products.1. Unreacted salicylaldehyde can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) during workup. The salicylaldehyde will be deprotonated and extracted into the aqueous layer.2. If multiple byproducts are present, purification by column chromatography on silica gel is the most effective method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the O-alkylation of salicylaldehyde.[3]

Materials:

  • Salicylaldehyde

  • 2-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile or DMF.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-bromobutane (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (for acetonitrile, approx. 82°C) or at a controlled lower temperature (e.g., 50-60°C in DMF) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with diethyl ether.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, 5% aqueous NaOH solution (to remove unreacted salicylaldehyde), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

G Synthesis of this compound: Reaction Pathways Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide + Base Product This compound (Desired Product) Phenoxide->Product + 2-Bromobutane (SN2 Pathway) EliminationProduct Butene + Salicylaldehyde (E2 Side Product) Phenoxide->EliminationProduct + 2-Bromobutane (E2 Pathway) CAlkylationProduct C-Alkylated Salicylaldehyde (Side Product) Phenoxide->CAlkylationProduct + 2-Bromobutane (C-Alkylation) TwoBromobutane 2-Bromobutane Base Base (e.g., K₂CO₃)

Caption: Key reaction pathways in the synthesis of this compound.

G Troubleshooting Workflow for Low Product Yield Start Low or No Product Yield CheckReagents Check Reagent Quality (Base, Alkyl Halide) Start->CheckReagents CheckTemp Review Reaction Temperature CheckReagents->CheckTemp Reagents OK TLCAnalysis Analyze TLC for Side Products CheckTemp->TLCAnalysis Temp Seems Appropriate OptimizeConditions Optimize Reaction Conditions CheckTemp->OptimizeConditions Adjust Temperature TLCAnalysis->CheckTemp No Reaction TLCAnalysis->OptimizeConditions Side Products Detected Purification Purification Strategy OptimizeConditions->Purification Optimization Attempted Success Improved Yield Purification->Success

References

How to remove unreacted starting material from 2-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-sec-butoxybenzaldehyde, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials found in a crude this compound reaction mixture?

A1: Based on the typical Williamson ether synthesis used to prepare this compound, the most common unreacted starting materials are 2-hydroxybenzaldehyde (salicylaldehyde) and a sec-butyl halide (e.g., 2-bromobutane or 2-chlorobutane).

Q2: What are other potential impurities in my crude product?

A2: Besides unreacted starting materials, other impurities can include byproducts from side reactions, the corresponding carboxylic acid (2-sec-butoxybenzoic acid) from oxidation of the aldehyde, and residual base (e.g., potassium carbonate) or solvent from the reaction.

Q3: What is the most effective method to remove unreacted 2-hydroxybenzaldehyde?

A3: Unreacted 2-hydroxybenzaldehyde can be effectively removed by extraction with an aqueous base, such as 5% sodium hydroxide solution. The phenolic proton of 2-hydroxybenzaldehyde is acidic and will be deprotonated by the base, forming a water-soluble salt that partitions into the aqueous layer.

Q4: How can I remove unreacted sec-butyl halide?

A4: Unreacted sec-butyl halide is typically a volatile and non-polar compound. It can be removed during the solvent evaporation step (e.g., using a rotary evaporator) or by column chromatography.

Q5: Can I use distillation to purify this compound?

A5: While distillation is a common purification technique for liquids, its suitability for this compound depends on the boiling points of the impurities. If the boiling points of the impurities are significantly different from that of the product, distillation under reduced pressure can be an effective method. However, care must be taken to avoid thermal decomposition.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Product is contaminated with 2-hydroxybenzaldehyde after basic wash. Insufficient amount of base used.Increase the volume or concentration of the aqueous NaOH solution.
Inefficient mixing during extraction.Ensure vigorous shaking of the separatory funnel for adequate phase mixing.
Emulsion formation.Add a small amount of brine to the separatory funnel to break the emulsion.
Product still contains a significant amount of non-polar impurities after extraction. Impurities are not acidic or basic.Employ column chromatography for further purification.
Low recovery of this compound after purification. Product loss during extractions.Perform multiple extractions with smaller volumes of solvent.
Product decomposition on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent.
Product is water-soluble.This is unlikely for this compound, but if suspected, back-extract the aqueous layers with a fresh portion of organic solvent.

Experimental Protocol: Purification of this compound

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture resulting from a Williamson ether synthesis.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for column chromatography)

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether.

  • Aqueous Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous NaOH solution to remove unreacted 2-hydroxybenzaldehyde. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove any residual NaOH and to help break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Column Chromatography (if necessary): If the product is still impure, perform column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Purity Analysis: Analyze the purity of the final product using techniques such as NMR, GC-MS, or TLC.

Quantitative Data Summary

Purification Method Purity of this compound (%) Recovery Yield (%) Key Impurities Removed
Liquid-Liquid Extraction (Basic Wash) 90-9585-952-hydroxybenzaldehyde, 2-sec-butoxybenzoic acid
Column Chromatography >9870-85Unreacted sec-butyl halide, non-polar byproducts
Vacuum Distillation >9780-90Volatile impurities, high-boiling point residues

Troubleshooting Workflow

Troubleshooting_Workflow start Crude Product (this compound) extraction Liquid-Liquid Extraction (5% NaOH wash) start->extraction check_purity1 Check Purity (TLC/NMR) extraction->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity > 95% column_chromatography Column Chromatography check_purity1->column_chromatography Purity < 95% check_purity2 Check Purity (TLC/NMR) column_chromatography->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Purity > 98% further_analysis Further Analysis/ Re-purification check_purity2->further_analysis Purity < 98%

Caption: Troubleshooting workflow for the purification of this compound.

Optimizing reaction yield for the synthesis of 2-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Sec-butoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct synthetic route is the Williamson ether synthesis, starting from salicylaldehyde and a sec-butyl halide (e.g., 2-bromobutane). This method involves the O-alkylation of the hydroxyl group of salicylaldehyde.[1][2][3][4][5][6] Alternative, though less direct, multi-step approaches could involve the formylation of sec-butoxybenzene using methods like the Duff reaction or Rieche formylation.[7][8][9][10][11]

Q2: What is the primary competing side reaction in the Williamson ether synthesis of this compound?

A2: The primary competing side reaction is E2 elimination of the sec-butyl halide to form butene, especially given that a secondary alkyl halide is used.[3][4] The alkoxide of salicylaldehyde is a strong base and can abstract a proton from the sec-butyl halide.

Q3: How can I minimize the E2 elimination side reaction?

A3: To minimize the E2 reaction, it is crucial to use a primary alkyl halide if possible; however, for the synthesis of a sec-butoxy group, a secondary halide is necessary. Therefore, controlling the reaction temperature is key; lower temperatures generally favor the SN2 reaction over E2.[3] Using a polar aprotic solvent such as DMF or DMSO can also favor the SN2 pathway.[3]

Q4: What are the recommended purification methods for this compound?

A4: The recommended purification method is column chromatography on silica gel.[12][13][14][15][16] A suitable eluent system would be a gradient of ethyl acetate in hexanes.[12] Due to the potential for oxidation of the aldehyde to the corresponding carboxylic acid, it is advisable to use the purified product promptly or store it under an inert atmosphere.[16]

Q5: What are some key analytical techniques to confirm the successful synthesis of this compound?

A5: The successful synthesis can be confirmed using spectroscopic methods. ¹H NMR and ¹³C NMR spectroscopy will show the characteristic peaks for the sec-butoxy group and the benzaldehyde moiety.[17][18] FT-IR spectroscopy should reveal the presence of the aldehyde C=O stretch and the ether C-O stretch. Mass spectrometry can be used to confirm the molecular weight of the product.[19][20][21]

Troubleshooting Guides

Problem: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Deprotonation of Salicylaldehyde Ensure the use of a sufficiently strong and anhydrous base (e.g., NaH, K₂CO₃). Use a slight excess of the base.The phenoxide is the active nucleophile. Incomplete deprotonation will result in unreacted starting material.[3][4]
E2 Elimination Dominates Lower the reaction temperature. Consider using a milder base if compatible with deprotonation.Lower temperatures favor the SN2 pathway over the competing E2 elimination, especially with a secondary alkyl halide.[3]
Poor Quality Reagents Use freshly distilled or high-purity salicylaldehyde and 2-bromobutane. Ensure the solvent is anhydrous.Impurities or water can interfere with the reaction, leading to side products or preventing the reaction from proceeding.
Reaction Time is Insufficient Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.The reaction may be slower than anticipated, requiring longer heating to go to completion.
Problem: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Step Rationale
Unreacted Salicylaldehyde During workup, wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove unreacted salicylaldehyde as its salt.This will separate the acidic starting material from the neutral ether product.[1]
Alkene from E2 Elimination Optimize reaction conditions to minimize elimination (see above). The alkene byproduct is volatile and may be partially removed during solvent evaporation. Further purification can be achieved by column chromatography.Minimizing the formation of side products is the most effective strategy.
Oxidation of Aldehyde Minimize exposure of the product to air, especially during purification and storage. Consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon).Aldehydes are susceptible to oxidation to carboxylic acids, which can be a significant impurity.[16]

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is adapted from standard Williamson ether synthesis procedures for similar compounds.[1][2][22]

Materials:

  • Salicylaldehyde

  • 2-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add salicylaldehyde (1.0 eq) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 2-bromobutane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data for Williamson Ether Synthesis (Estimated)

ParameterValue
Reactant Ratio (Salicylaldehyde:2-Bromobutane:K₂CO₃) 1 : 1.2 : 1.5
Solvent Anhydrous DMF
Reaction Temperature 60-70 °C
Reaction Time 12-24 hours
Typical Yield 60-75% (This is an estimate based on similar reactions and may vary)

Visualizations

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis Salicylaldehyde Salicylaldehyde Reaction Reaction (SN2) Salicylaldehyde->Reaction SecButylBromide 2-Bromobutane SecButylBromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Troubleshooting_Logic Start Low Reaction Yield Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Elimination E2 Elimination? Check_Deprotonation->Check_Elimination No Solution_Base Use stronger/anhydrous base Increase stoichiometry Check_Deprotonation->Solution_Base Yes Check_Reagents Poor Reagent Quality? Check_Elimination->Check_Reagents No Solution_Temp Lower reaction temperature Check_Elimination->Solution_Temp Yes Solution_Reagents Purify/use fresh reagents Check_Reagents->Solution_Reagents Yes End Yield Optimized Check_Reagents->End No Solution_Base->End Solution_Temp->End Solution_Reagents->End

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Preventing oxidation of 2-Sec-butoxybenzaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2-sec-butoxybenzaldehyde to its corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound has a white precipitate and a sharp odor. What is happening?

A1: The presence of a white precipitate and a more acrid odor than the typical almond-like scent of the aldehyde suggests oxidation to 2-sec-butoxybenzoic acid. Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen).[1][2] The solid is likely the carboxylic acid, which has a higher melting point and is less soluble in the aldehyde.

Q2: What are the optimal storage conditions for this compound to minimize oxidation?

A2: To minimize oxidation, this compound should be stored at 0-8 °C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] It is also advisable to protect the compound from light, as photo-oxidation can occur.

Q3: Can I still use my this compound if it has partially oxidized?

A3: Yes, it is often possible to use the material after purification to remove the 2-sec-butoxybenzoic acid impurity. A common method is to wash the aldehyde with a mild basic solution, such as sodium bicarbonate or sodium carbonate, which will convert the acidic impurity into a water-soluble salt.[4]

Q4: What are the common impurities I should be aware of in this compound besides the carboxylic acid?

A4: Besides the over-oxidation product, 2-sec-butoxybenzoic acid, other potential impurities can arise from the synthesis process.[1] Depending on the synthetic route, these may include unreacted starting materials or by-products from side reactions. It is good practice to verify the purity of your material by analytical methods like GC-MS or NMR before use.

Q5: Are there any recommended antioxidants to add to this compound for long-term storage?

Troubleshooting Guides

Issue 1: Unexpectedly low yield in a reaction using this compound.
  • Symptom: The reaction yield is significantly lower than expected, and analysis of the crude product shows unreacted starting materials or unexpected by-products.

  • Possible Cause: The presence of 2-sec-butoxybenzoic acid in the starting material can interfere with many reactions. For example, in base-catalyzed reactions, the acidic impurity can neutralize the catalyst. In reactions involving nucleophiles, the acid can compete for the reagent.

  • Troubleshooting Steps:

    • Verify Aldehyde Purity: Before starting the reaction, check the purity of the this compound using TLC, GC-MS, or ¹H NMR.

    • Purify the Aldehyde: If significant carboxylic acid impurity is detected, purify the aldehyde using the alkaline wash protocol provided below.

    • Use Freshly Purified Aldehyde: For sensitive reactions, it is best to use freshly purified or freshly opened this compound.

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation of the aldehyde.[1]

Issue 2: Inconsistent results between batches of this compound.
  • Symptom: Repeating a previously successful experiment with a new bottle or batch of this compound gives different results.

  • Possible Cause: The level of oxidation can vary significantly between batches, depending on their age and storage history.

  • Troubleshooting Steps:

    • Standardize Purity Check: Implement a standard quality control check for every new batch of the aldehyde to quantify the amount of carboxylic acid present.

    • Document Storage Conditions: Keep a log of when the bottle was opened and how it has been stored.

    • Purify Before Use: As a standard practice, consider purifying the required amount of aldehyde for your reaction, regardless of the batch, to ensure consistency.

Data Presentation

Table 1: Common Antioxidants for Aldehyde Stabilization

AntioxidantTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Radical scavenger; donates a hydrogen atom to terminate peroxidation chain reactions.[5]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Radical scavenger; often used in combination with BHT for synergistic effects.[5]
Hydroquinone 0.01 - 0.1%Effective radical scavenger for aromatic aldehydes.
α-Tocopherol (Vitamin E) 0.05 - 0.5%Natural antioxidant that acts as a radical scavenger.[5]

Experimental Protocols

Protocol 1: Purification of this compound by Alkaline Wash

Objective: To remove the 2-sec-butoxybenzoic acid impurity from this compound.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in 3-4 volumes of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with two portions of saturated sodium bicarbonate solution. During the wash, gently swirl and vent the funnel frequently to release any CO₂ gas that may form.

  • Wash the organic layer with one portion of deionized water.

  • Wash the organic layer with one portion of brine to aid in the removal of residual water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the product using an appropriate analytical method (e.g., GC-MS or NMR).

Protocol 2: Quantification of 2-Sec-butoxybenzoic Acid Impurity by GC-MS

Objective: To determine the percentage of 2-sec-butoxybenzoic acid in a sample of this compound.

Materials and Equipment:

  • Sample of this compound

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard (e.g., a stable aromatic compound not present in the sample)

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen anhydrous solvent.

    • Prepare a stock solution of the internal standard.

    • In a GC vial, combine a known volume of the sample stock solution and the internal standard stock solution.

    • Add the derivatizing agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile silyl ester. This step also derivatizes any residual water. Heat gently if required by the derivatization protocol.[6]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Use a temperature program that effectively separates the derivatized 2-sec-butoxybenzoic acid from the this compound and the internal standard. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).[7]

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the derivatized 2-sec-butoxybenzoic acid, and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the compounds of interest.

    • Calculate the concentration of the carboxylic acid impurity relative to the aldehyde using the internal standard for calibration.

Visualizations

OxidationPathway Oxidation Pathway of this compound Aldehyde This compound (Liquid, Almond-like Odor) CarboxylicAcid 2-Sec-butoxybenzoic Acid (Solid, Acrid Odor) Aldehyde->CarboxylicAcid Oxidation Oxygen Atmospheric Oxygen (O2) + Light/Trace Metals Oxygen->CarboxylicAcid

Caption: Oxidation of this compound to 2-sec-butoxybenzoic acid.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Reaction Yield Start Low Reaction Yield CheckPurity Check Purity of This compound (TLC, GC-MS, NMR) Start->CheckPurity IsImpure Is Acid Impurity Present? CheckPurity->IsImpure Purify Purify Aldehyde via Alkaline Wash IsImpure->Purify Yes OtherIssues Investigate Other Reaction Parameters (Reagents, Temp, Time) IsImpure->OtherIssues No RepeatReaction Repeat Reaction with Purified Aldehyde under Inert Atmosphere Purify->RepeatReaction Success Problem Solved RepeatReaction->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

PurificationProtocol Experimental Workflow for Aldehyde Purification cluster_0 Liquid-Liquid Extraction cluster_1 Drying and Isolation Dissolve 1. Dissolve Crude Aldehyde in Diethyl Ether Wash_NaHCO3 2. Wash with Saturated NaHCO3 Solution (x2) Dissolve->Wash_NaHCO3 Wash_H2O 3. Wash with Deionized Water (x1) Wash_NaHCO3->Wash_H2O Wash_Brine 4. Wash with Brine (x1) Wash_H2O->Wash_Brine Dry 5. Dry Organic Layer over Anhydrous MgSO4 Wash_Brine->Dry Filter 6. Filter Dry->Filter Evaporate 7. Evaporate Solvent (Rotovap) Filter->Evaporate PurifiedProduct Purified This compound Evaporate->PurifiedProduct

Caption: Step-by-step workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Ortho-Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of ortho-alkoxybenzaldehydes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of my desired ortho-alkoxybenzaldehyde. What are the general factors that could be causing this?

Low yields in the synthesis of ortho-alkoxybenzaldehydes can arise from several factors, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.

  • Reagent Quality: The purity and reactivity of your starting materials and reagents are crucial. For instance, the Vilsmeier reagent is sensitive to moisture.[1]

  • Poor Regioselectivity: Many formylation reactions can produce a mixture of ortho, para, and sometimes meta isomers, reducing the isolated yield of the desired ortho product.[2]

  • Side Reactions: Depending on the chosen method, side reactions such as polymerization, di-formylation, or dealkylation can consume your starting material and lower the yield.

  • Inefficient Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.

Q2: Which formylation method is best for achieving high ortho-selectivity for an alkoxybenzene?

Several methods can provide good ortho-selectivity, with the choice often depending on the specific substrate and available laboratory resources:

  • Magnesium Chloride/Paraformaldehyde Method: This method is known for its high ortho-selectivity, often yielding the ortho-isomer exclusively.[3] Alkoxy substituents on the phenolic ring promote this formylation.[3]

  • Duff Reaction: This reaction typically shows a strong preference for ortho-formylation, especially when the para position is blocked.[4]

  • Reimer-Tiemann Reaction: While it can produce a mixture of isomers, the ortho-product is often the major product due to the interaction between the phenoxide (if applicable) and the dichlorocarbene intermediate.[2]

  • Vilsmeier-Haack Reaction: The regioselectivity can be influenced by both steric and electronic effects. For some alkoxybenzenes, it can provide good yields of the ortho-isomer.[5][6]

Q3: I am observing the formation of a significant amount of the para-isomer. How can I improve the ortho:para ratio?

Improving the ortho:para ratio often involves selecting a more ortho-directive method or modifying the reaction conditions:

  • Choice of Method: As mentioned in Q2, the Magnesium Chloride/Paraformaldehyde method is highly recommended for its exceptional ortho-selectivity.

  • Steric Hindrance: If the para-position is sterically hindered by a bulky substituent, the formylation will be directed to the ortho-positions.

  • Chelation Control: In some reactions, the formation of a chelate between a metal cation and the alkoxy group can favor ortho-substitution.

Q4: Are there any specific safety precautions I should take when performing these formylation reactions?

Yes, several of these reactions involve hazardous reagents and require strict safety protocols:

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.

  • Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and should be handled with care in a fume hood. The reaction can also be highly exothermic.[7]

  • Gattermann Reaction: This reaction traditionally uses highly toxic hydrogen cyanide (HCN). Safer modifications using zinc cyanide (Zn(CN)₂) are available but still require careful handling.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure you are familiar with the safety data sheets (SDS) for all chemicals being used.

Troubleshooting Guides

Low Yield in Vilsmeier-Haack Formylation
Symptom Possible Cause Suggested Solution
Low to no conversion of starting material Inactive Vilsmeier reagent due to moisture.Ensure anhydrous conditions. Use freshly distilled POCl₃ and dry DMF. Prepare the reagent under an inert atmosphere.[1]
Low reactivity of the alkoxybenzene.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.
Formation of multiple products Reaction temperature is too high, leading to side reactions.Maintain a low temperature (e.g., 0-10 °C) during the addition of the Vilsmeier reagent.[8]
Difficult work-up and product isolation Incomplete hydrolysis of the intermediate iminium salt.Ensure thorough hydrolysis by pouring the reaction mixture into a vigorously stirred ice-water mixture.
Poor Regioselectivity in Reimer-Tiemann Reaction
Symptom Possible Cause Suggested Solution
High proportion of para-isomer Steric hindrance at the ortho-position is low.Consider using a different formylation method with higher inherent ortho-selectivity, such as the Magnesium Chloride/Paraformaldehyde method.
Reaction conditions favor para-substitution.The choice of base and solvent can influence the isomer ratio. Experiment with different alkali metal hydroxides.
Formation of byproducts The reactive dichlorocarbene intermediate can react with other functional groups.Protect sensitive functional groups in your starting material before performing the reaction.
Decomposition of starting material or product under harsh basic conditions.Use a milder base or lower the reaction temperature.
Low Yield in Duff Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting material The reaction is known to be generally inefficient.[4]Increase the reaction time and/or temperature. Consider using a modified Duff reaction with a stronger acid catalyst like trifluoroacetic acid.[9]
Formation of a resinous polymer The highly activated alkoxybenzene undergoes multiple reactions with the formylating agent.Use milder reaction conditions (lower temperature, shorter reaction time). Carefully control the stoichiometry of the reagents.
Complex product mixture Lack of selectivity.Purify the starting alkoxybenzene to remove any highly reactive impurities. Re-evaluate if the Duff reaction is the most suitable method for your specific substrate.

Data Presentation

The following tables summarize quantitative data for the formylation of various alkoxybenzenes to provide a comparison of different methods.

Table 1: Formylation of 1,3-Dimethoxybenzene

Formylation MethodReagentsSolventTemperatureTimeTotal Yield (%)Product(s)Reference
Vilsmeier-Haack(Chloromethylene)dimethyliminium Chloride, DMFDMF0 °C to RT6.5 h~77%2,4-Dimethoxybenzaldehyde[5]
Vilsmeier-HaackPOCl₃, DMFDMF25 °C3 h92%2,4-Dimethoxybenzaldehyde[8]
RiecheDichloromethyl methyl ether, TiCl₄Dichloromethane0 °C45 min79%2,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%)[5]

Table 2: Formylation of Other Alkoxy-Substituted Benzenes

Starting MaterialFormylation MethodReagentsSolventYield (%)ProductReference
1,4-DimethoxybenzeneGattermannZinc Cyanide, AlCl₃, HClBenzene~73%2,5-Dimethoxybenzaldehyde[5][8]
3-MethoxyphenolMgCl₂/ParaformaldehydeMgCl₂, Et₃N, (CH₂O)nAcetonitrileHigh2-Hydroxy-4-methoxybenzaldehyde[10]
4-MethoxyphenolMgCl₂/ParaformaldehydeMgCl₂, Et₃N, (CH₂O)nAcetonitrileHigh2-Hydroxy-5-methoxybenzaldehyde[10]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene[9]

Materials:

  • 1,3-Dimethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,4-dimethoxybenzaldehyde.

Protocol 2: Magnesium Chloride Mediated Ortho-Formylation of an Alkoxy-Substituted Phenol (Adapted from Hofsløkken and Skattebøl)[11]

Materials:

  • Alkoxy-substituted phenol

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde, dry

  • Triethylamine (Et₃N), dry

  • Acetonitrile, anhydrous

  • 5% aqueous HCl

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (1.5 equivalents) and dry paraformaldehyde (6.75 equivalents). Add anhydrous acetonitrile.

  • Base Addition: Add dry triethylamine (3.75 equivalents) dropwise to the stirred mixture.

  • Substrate Addition: Add the alkoxy-substituted phenol (1 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and add 5% aqueous HCl.

  • Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The residue can be purified by flash chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in Ortho-Alkoxybenzaldehyde Synthesis start Low Yield of ortho-Alkoxybenzaldehyde check_conversion TLC Analysis: Significant Starting Material Remaining? start->check_conversion check_purity TLC Analysis: Multiple Spots (Impure Product)? check_conversion->check_purity No incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes poor_regioselectivity Poor Regioselectivity check_purity->poor_regioselectivity Yes (Isomers) side_reactions Side Reactions check_purity->side_reactions Yes (Other spots) workup_loss Product Loss During Work-up check_purity->workup_loss No solution1 Increase reaction time/temperature Check reagent purity/activity Ensure anhydrous conditions incomplete_reaction->solution1 solution2 Change formylation method (e.g., to MgCl₂/Paraformaldehyde) Modify reaction conditions poor_regioselectivity->solution2 solution3 Optimize temperature and stoichiometry Use milder conditions Protect sensitive groups side_reactions->solution3 solution4 Optimize extraction and purification procedures workup_loss->solution4

Caption: A decision tree for troubleshooting low yields.

Vilsmeier_Haack_Workflow Vilsmeier-Haack Reaction Workflow reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0°C) substrate_addition Addition of Alkoxybenzene (at 0°C) reagent_prep->substrate_addition reaction Reaction at Room Temperature (Monitor by TLC) substrate_addition->reaction hydrolysis Hydrolysis (Pour onto ice) reaction->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product ortho-Alkoxybenzaldehyde purification->product

References

Technical Support Center: Purification of 2-Sec-butoxybenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-sec-butoxybenzaldehyde and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during purification, offering potential causes and solutions in a direct question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography 1. Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the product and impurities.[1] 2. Co-elution of Impurities: Structural similarity between this compound and impurities (e.g., the corresponding alcohol or over-oxidation to a carboxylic acid) can lead to overlapping elution profiles.[2] 3. On-column Degradation: Aldehydes can be sensitive to the acidity of silica gel, potentially leading to the formation of acetals or hemiacetals if an alcohol is used as a solvent.[1]1. Optimize the Solvent System: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (target Rf of ~0.3).[1] Consider combinations of non-polar solvents (e.g., hexane, toluene) and polar solvents (e.g., ethyl acetate, diethyl ether).[1] 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.[1] 3. Deactivate Silica Gel: Add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent to suppress the acidity of the silica gel.[1]
Product Degradation During Purification 1. Oxidation: Aldehydes are prone to oxidation to carboxylic acids, especially when exposed to air.[2] 2. High Temperatures: Prolonged heating during distillation can cause decomposition, particularly for high-boiling point compounds.[3] 3. Acid/Base Sensitivity: The sec-butoxy group or other substituents on the aromatic ring may be sensitive to acidic or basic conditions.[1]1. Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Vacuum Distillation: For high-boiling derivatives, use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[3] 3. Neutral Conditions: Maintain neutral pH during extractions and chromatography whenever possible. If an acidic or basic wash is necessary, minimize the contact time.[4]
Low Yield from Recrystallization 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[5] 2. Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce maximum crystallization. 3. Supersaturation: The solution may be supersaturated, preventing crystal formation.[6]1. Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find one where the compound has high solubility when hot and low solubility when cold.[5] 2. Ice Bath: Ensure the solution is thoroughly cooled in an ice bath to maximize the yield of crystals.[5] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation.[6]
Formation of an Emulsion During Extraction 1. Similar Densities: The densities of the organic and aqueous layers may be too similar. 2. High Concentration of Surfactant-like Impurities: Certain impurities can stabilize emulsions.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the density and ionic strength of the aqueous layer. 2. Filtration: Filter the entire mixture through a pad of Celite or glass wool to break up the emulsion.[7] 3. Centrifugation: If available, centrifuging the mixture can help to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include the corresponding starting materials, 2-sec-butoxybenzyl alcohol (from over-reduction or as a starting material), and 2-sec-butoxybenzoic acid (from oxidation).[2] Self-condensation products (aldols) may also be present if the reaction conditions were basic.[2]

Q2: How can I effectively remove the corresponding carboxylic acid impurity?

A2: A simple and effective method is to wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild basic solution, such as 10% aqueous sodium bicarbonate.[2] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

Q3: Is this compound stable during storage?

A3: Like many aldehydes, this compound can be susceptible to oxidation upon prolonged exposure to air, leading to the formation of the corresponding carboxylic acid.[2] For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (0-8 °C).[8]

Q4: When should I choose distillation over column chromatography for purification?

A4: Distillation is a good choice when the impurities are non-volatile or have boiling points that differ significantly (by at least 70°C) from this compound.[3] If the compound has a high boiling point (above 150°C at atmospheric pressure), vacuum distillation is necessary to prevent decomposition.[3] Column chromatography is more suitable for separating compounds with similar boiling points but different polarities.[9]

Q5: Can I use a bisulfite adduct formation to purify this compound?

A5: Yes, the formation of a bisulfite adduct is a classic and effective method for purifying aldehydes.[7] The aldehyde reacts with a saturated solution of sodium bisulfite to form a solid adduct, which can be separated by filtration.[4][7] However, the bulky sec-butoxy group at the ortho position may cause steric hindrance, potentially slowing down the reaction or reducing the yield of the adduct.[4] The aldehyde can then be regenerated by treating the adduct with a base.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel chromatography.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or toluene.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., hexane). The column should be packed uniformly to avoid channeling.[10]

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane. The choice of solvent system should be guided by prior TLC analysis.[1]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.[10]

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[10]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is suitable for removing non-aldehydic impurities.

  • Adduct Formation: Dissolve the crude aldehyde in a water-miscible co-solvent like ethanol or DMF.[7] Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite in a separatory funnel. Shake the mixture vigorously.[4][7]

  • Isolation of Adduct: If the adduct precipitates, it can be collected by filtration. If it remains dissolved in the aqueous phase, separate the layers and wash the organic layer with water to ensure all the adduct is in the aqueous phase.[4][7]

  • Regeneration of Aldehyde: To the aqueous layer containing the adduct, add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, add a base such as 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH 12).[7]

  • Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.

  • Work-up: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Final Step: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified aldehyde.

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude this compound Analysis Initial Analysis (TLC, NMR, GC-MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Chromatography Column Chromatography Decision->Chromatography Polar Impurities Distillation Vacuum Distillation Decision->Distillation Non-volatile Impurities Recrystallization Recrystallization Decision->Recrystallization Solid Product Bisulfite Bisulfite Wash Decision->Bisulfite Non-aldehydic Impurities Pure Pure Product Chromatography->Pure Distillation->Pure Recrystallization->Pure Bisulfite->Pure FinalAnalysis Final Purity Check (NMR, GC-MS) Pure->FinalAnalysis

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Low Purity after Chromatography Start Low Purity after Column CheckTLC Review TLC Analysis Start->CheckTLC GoodSep Good Separation on TLC? CheckTLC->GoodSep Yes PoorSep Poor Separation on TLC? CheckTLC->PoorSep No CheckStreaking Streaking or Tailing on TLC? GoodSep->CheckStreaking OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent YesStreak Yes CheckStreaking->YesStreak NoStop No CheckStreaking->NoStop AddTEA Add Triethylamine to Eluent YesStreak->AddTEA ChangeStationary Change Stationary Phase (e.g., Alumina) NoStop->ChangeStationary

Caption: Troubleshooting low purity after column chromatography.

Bisulfite_Adduct_Formation Bisulfite Adduct Formation and Regeneration Aldehyde This compound (R-CHO) + NaHSO3 Adduct Bisulfite Adduct (Water Soluble) Aldehyde->Adduct Forms Adduct Impurities Impurities (Remain in Organic Layer) Aldehyde->Impurities Separation Regeneration Regenerated Aldehyde (R-CHO) (Organic Soluble) Adduct->Regeneration + Base (e.g., NaOH) AqueousWaste Aqueous Waste (Na2SO3, etc.) Regeneration->AqueousWaste Separation

Caption: Bisulfite adduct formation for aldehyde purification.

References

Technical Support Center: Identifying Impurities in 2-Sec-butoxybenzaldehyde by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in 2-sec-butoxybenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in a sample of this compound?

A1: Impurities in this compound typically arise from the synthetic route used or from degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-hydroxybenzaldehyde and sec-butanol (or a sec-butyl halide).

  • Synthetic Byproducts: Isomeric forms, such as 4-sec-butoxybenzaldehyde, may be present if the synthesis (e.g., formylation) is not completely regioselective.

  • Oxidation or Reduction Products: Over-oxidation of the aldehyde can lead to the formation of 2-sec-butoxybenzoic acid, while reduction or incomplete oxidation of a precursor could result in 2-sec-butoxybenzyl alcohol.

  • Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., acetone, ethyl acetate, dichloromethane, hexanes) are frequently observed.[1][2][3][4][5]

Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

A2: Unexpected aromatic signals could indicate the presence of several impurities. Unreacted 2-hydroxybenzaldehyde will show a distinct set of aromatic protons.[6][7][8] Isomeric butoxybenzaldehydes, formed as byproducts, will also have aromatic signals, but with different chemical shifts and coupling patterns compared to the desired ortho-substituted product. Additionally, if the aldehyde has been oxidized, the aromatic protons of the resulting 2-sec-butoxybenzoic acid will appear at slightly different chemical shifts.

Q3: There are extra signals in the aliphatic region of my ¹H NMR spectrum. What is a likely source?

A3: The aliphatic region can reveal the presence of unreacted sec-butanol, which has a characteristic set of signals for its methyl and methylene groups.[9][10][11] Residual solvents from the reaction workup or purification, such as ethyl acetate or hexanes, are also common culprits and will show distinct peaks in this region.[1][2][3][4][5]

Q4: My sample has a broad singlet that I cannot identify. What could it be?

A4: A broad singlet in the ¹H NMR spectrum is often indicative of an exchangeable proton, such as the hydroxyl (-OH) proton of an alcohol or a carboxylic acid. If 2-hydroxybenzaldehyde or sec-butanol are present as impurities, they will each show a hydroxyl proton signal.[9] Similarly, 2-sec-butoxybenzoic acid will have a carboxylic acid proton signal, which is typically very broad and can appear far downfield. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature. A D₂O exchange experiment can confirm the presence of an -OH or -COOH proton, as the peak will disappear or significantly decrease in intensity.

Troubleshooting Guide

Issue: Unidentified peaks are present in the NMR spectrum.

Logical Workflow for Impurity Identification:

Impurity_Identification_Workflow Workflow for Identifying Unknown Impurities in this compound start Obtain ¹H and ¹³C NMR Spectra of the Sample check_impurities Compare experimental spectra to reference data for this compound start->check_impurities impurity_present Discrepancies or extra peaks observed? check_impurities->impurity_present analyze_aromatic Analyze Aromatic Region (δ 6.5-8.0 ppm) impurity_present->analyze_aromatic Yes no_impurity Sample is pure impurity_present->no_impurity No identify_starting_materials Check for starting materials: - 2-Hydroxybenzaldehyde - sec-Butanol analyze_aromatic->identify_starting_materials identify_byproducts Check for byproducts: - Isomeric butoxybenzaldehydes analyze_aromatic->identify_byproducts identify_ox_red_products Check for oxidation/reduction products: - 2-sec-butoxybenzoic acid - 2-sec-butoxybenzyl alcohol analyze_aromatic->identify_ox_red_products analyze_aliphatic Analyze Aliphatic Region (δ 0.5-5.0 ppm) analyze_aliphatic->identify_starting_materials analyze_aliphatic->identify_ox_red_products identify_solvents Check for residual solvents: - Acetone, Ethyl Acetate, etc. analyze_aliphatic->identify_solvents analyze_downfield Analyze Downfield Region (δ 9.0-12.0 ppm) analyze_downfield->identify_ox_red_products d2o_exchange Perform D₂O exchange experiment identify_starting_materials->d2o_exchange end Impurity Identified identify_byproducts->end identify_ox_red_products->d2o_exchange identify_solvents->end confirm_oh_cooh Confirm presence of -OH or -COOH protons d2o_exchange->confirm_oh_cooh confirm_oh_cooh->end

Caption: A logical workflow for the identification of unknown impurities in a sample of this compound using NMR spectroscopy.

Data Presentation: NMR Chemical Shifts of this compound and Potential Impurities

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts (δ) for this compound and its potential impurities. All chemical shifts are reported in ppm relative to TMS in CDCl₃.

Table 1: ¹H NMR Chemical Shift Data

CompoundAldehyde/Acid Proton (s)Aromatic Protons (m)-OCH- (m)-OCH₂- (m)-CH₃ (d)-CH₃ (t)Other
This compound ~10.5~6.9-7.8~4.4~1.7~1.3~0.9
2-Hydroxybenzaldehyde~9.9~6.9-7.6----~11.0 (s, -OH)
sec-Butanol--~3.8~1.5~1.2~0.9~1.5-2.5 (br s, -OH)
4-sec-butoxybenzaldehyde~9.9~6.9, ~7.8 (d, d)~4.4~1.7~1.3~0.9
2-sec-butoxybenzoic acid~10-12 (br s)~6.9-8.1~4.5~1.8~1.3~1.0
2-sec-butoxybenzyl alcohol-~6.8-7.3~4.3~1.7~1.2~0.9~4.7 (s, -CH₂OH), ~2.5 (br s, -OH)
Acetone------~2.17 (s)
Ethyl Acetate---~4.12 (q)-~1.26 (t)~2.05 (s)
Dichloromethane------~5.30 (s)
Hexanes---~1.25 (m)~0.88 (m)-

Table 2: ¹³C NMR Chemical Shift Data

CompoundC=OAromatic C-OCH--OCH₂--CH₃ (d)-CH₃ (t)Other
This compound ~190~112-160~78~29~19~10
2-Hydroxybenzaldehyde~196~117-161----
sec-Butanol--~69~32~23~10
4-sec-butoxybenzaldehyde~191~114-164~76~29~19~10
2-sec-butoxybenzoic acid~168~114-158~78~29~19~10
2-sec-butoxybenzyl alcohol-~111-156~76~29~19~10~61 (-CH₂OH)
Acetone~206---~30-
Ethyl Acetate~171--~60-~14~21
Dichloromethane------~54
Hexanes---~32, ~23~14-

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard procedures.

D₂O Exchange Experiment
  • Acquire Initial Spectrum: Following the standard sample preparation protocol, acquire a standard ¹H NMR spectrum of the sample in CDCl₃.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube containing the sample solution.

  • Mix: Cap the NMR tube and shake it gently for approximately 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak after the addition of D₂O confirms the presence of an exchangeable proton (-OH or -COOH).

References

Effect of steric hindrance on 2-Sec-butoxybenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the reactivity and handling of 2-sec-butoxybenzaldehyde in various chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance from the 2-sec-butoxy group affect the reactivity of the aldehyde?

A1: The 2-sec-butoxy group is a bulky ortho-substituent that significantly impacts the reactivity of the benzaldehyde. This steric hindrance can:

  • Decrease Reaction Rates: The bulky group can physically block the approach of nucleophiles to the carbonyl carbon, slowing down reactions like nucleophilic additions.

  • Influence Stereoselectivity: The steric bulk can favor the formation of one stereoisomer over another by directing the approach of a reagent from the less hindered face.

  • Prevent Certain Reactions: In some cases, if the nucleophile is also very bulky, the steric hindrance may be so great that the reaction does not proceed at an appreciable rate under standard conditions.

Q2: What is the electronic effect of the 2-sec-butoxy group on the reactivity of the benzaldehyde?

A2: The oxygen atom in the sec-butoxy group can donate electron density to the aromatic ring through resonance, which can slightly deactivate the aldehyde towards nucleophilic attack by increasing the electron density on the carbonyl carbon. However, the steric effect is generally the dominant factor in determining the reactivity of this compound.

Q3: Are there any specific safety precautions for handling this compound?

A3: this compound should be handled with standard laboratory safety precautions. It is advisable to work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, or skin contact. Store the compound at 0-8 °C.[1]

Troubleshooting Guides

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Issue: Low or no product yield in a Grignard reaction.

Possible Cause Troubleshooting Steps
Steric Hindrance The bulky 2-sec-butoxy group is likely hindering the approach of the Grignard reagent. Consider using a less sterically hindered Grignard reagent if possible. Increase the reaction temperature and/or reaction time to overcome the higher activation energy.
Poor Quality Grignard Reagent Ensure the Grignard reagent is freshly prepared or properly titrated to determine its exact concentration. Use of old or decomposed Grignard reagent is a common cause of failure.
Wet Glassware or Solvents Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used.[2]
Side Reactions The Grignard reagent can act as a base, leading to enolization if the substrate has acidic protons. While not an issue for this compound itself, it's a consideration for other reactants.

Workflow for Troubleshooting Low Yield in Grignard Reactions

References

Technical Support Center: Stability of 2-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-sec-butoxybenzaldehyde in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning cloudy and forming a precipitate over time. What is happening?

A1: The most likely cause is the oxidation of this compound to 2-sec-butoxybenzoic acid. Benzaldehydes are known to readily undergo autoxidation when exposed to air (oxygen), a process that can be accelerated by light and trace metal ions.[1][2] The resulting carboxylic acid may have lower solubility in your solvent, leading to precipitation.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound is primarily affected by:

  • Oxygen: Exposure to atmospheric oxygen is a key driver of oxidative degradation.[1][2]

  • Light: UV light can initiate and accelerate the autoxidation process.

  • Temperature: Higher temperatures generally increase the rate of degradation reactions.

  • Solvent: The polarity and type of solvent can influence the rate of degradation and the solubility of degradation products.[3][4]

  • pH: Acidic or basic conditions can catalyze degradation pathways such as hydrolysis or other reactions.[5][6][7]

  • Presence of Metal Ions: Transition metal ions can catalyze oxidation.[8]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product from autoxidation is 2-sec-butoxybenzoic acid .[1][2] Depending on the conditions and solvent, other minor degradation products could potentially form through pathways such as hydrolysis of the ether linkage, although oxidation of the aldehyde group is typically the most significant pathway.

Q4: How can I prevent the degradation of this compound in my stock solutions?

A4: To enhance the stability of your solutions, consider the following preventative measures:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Low Temperature Storage: Store solutions at low temperatures (e.g., 0-8 °C) as recommended for the neat compound.[9]

  • Use of Antioxidants: The addition of a suitable antioxidant or radical scavenger can inhibit the autoxidation chain reaction.

  • Solvent Purity: Use high-purity, peroxide-free solvents.

Q5: What type of stabilizers can I use for my this compound solution?

A5: Several types of stabilizers can be effective for aldehydes:

  • Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) can be effective radical scavengers.

  • Amines: Triethanolamine and dimethylethanolamine have been shown to stabilize aldehydes against polymerization and autocondensation.[10]

  • Sulfur-containing compounds: Certain thiols have been proposed as protective agents against oxidation.[11]

It is crucial to ensure that any added stabilizer is compatible with your experimental system and does not interfere with downstream applications.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid discoloration (yellowing) of the solution. Oxidation or side reactions.1. Ensure the solvent is of high purity and free of peroxides. 2. Degas the solvent and prepare the solution under an inert atmosphere. 3. Store the solution protected from light.
Inconsistent results in bioassays or chemical reactions. Degradation of the stock solution leading to lower active concentration.1. Prepare fresh solutions of this compound before each experiment. 2. Implement a stability testing protocol (see Experimental Protocols section) to determine the usable lifetime of your stock solutions. 3. Re-evaluate storage conditions; consider adding a stabilizer if appropriate for your application.
Formation of an oily layer or phase separation. Formation of degradation products with different solubility properties.1. Analyze the composition of the phases to identify the degradation products. 2. Adjust the solvent system if possible to improve the solubility of all components. 3. Focus on preventing degradation by following the best practices for storage and handling.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the intrinsic stability of this compound.[12][13][14]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a relevant solvent (e.g., acetonitrile, ethanol, or your experimental buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 60°C for 24 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) at room temperature for 24 hours.

    • Control: Keep one aliquot at 4°C protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method such as HPLC-UV or GC-MS to determine the percentage of remaining this compound and to identify any degradation products.[15]

Protocol 2: Quantitative Analysis of this compound and its Primary Degradant

Objective: To quantify the concentration of this compound and 2-sec-butoxybenzoic acid in a solution.

Methodology (Example using HPLC-UV):

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max of this compound).

  • Sample Preparation: Dilute the sample in the mobile phase.

  • Calibration: Prepare a series of standard solutions of both this compound and 2-sec-butoxybenzoic acid (if available) to create a calibration curve.

  • Analysis: Inject the samples and standards and quantify the compounds by comparing their peak areas to the calibration curves.

Data Presentation

The following table is a template for summarizing the results of a forced degradation study.

Stress Condition % this compound Remaining % 2-sec-butoxybenzoic acid Formed Other Degradation Products (Peak Area %)
Control (4°C, dark)
Acid Hydrolysis (0.1 M HCl, 60°C)
Base Hydrolysis (0.1 M NaOH, 60°C)
Oxidation (3% H₂O₂, RT)
Thermal (60°C)
Photodegradation (UV light, RT)

Visualizations

Degradation_Pathway Benzoyl_Radical Benzoyl_Radical Benzoylperoxy_Radical Benzoylperoxy_Radical Benzoyl_Radical->Benzoylperoxy_Radical + O2 Peroxybenzoic_Acid Peroxybenzoic_Acid Benzoylperoxy_Radical->Peroxybenzoic_Acid + this compound 2-sec-butoxybenzoic_acid 2-sec-butoxybenzoic_acid Peroxybenzoic_Acid->2-sec-butoxybenzoic_acid + this compound

Caption: Proposed autoxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Acid Acid Hydrolysis Analysis Analyze by HPLC/GC-MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Control Control Control->Analysis Quantification Quantify Parent and Degradants Analysis->Quantification

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Sec-butoxybenzaldehyde and 4-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Isomer for Synthesis.

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules, the selection of starting materials with precise reactivity is paramount. This guide provides a comparative analysis of the chemical reactivity of two isomers: 2-sec-butoxybenzaldehyde and 4-sec-butoxybenzaldehyde. The position of the sec-butoxy group on the benzaldehyde ring significantly influences the reactivity of the aldehyde functional group through a combination of steric and electronic effects. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic routes.

Core Principles: Steric Hindrance vs. Electronic Effects

The reactivity of the aldehyde group in these two isomers is primarily governed by two opposing factors:

  • This compound: The dominant factor influencing the reactivity of this isomer is steric hindrance . The bulky sec-butoxy group at the ortho position physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This steric shield is expected to significantly decrease the rate of nucleophilic addition reactions.

  • 4-Sec-butoxybenzaldehyde: In this isomer, the sec-butoxy group is in the para position, remote from the aldehyde group, thus exerting minimal steric hindrance. The primary influence here is the electronic effect of the alkoxy group. As an electron-donating group through resonance, the sec-butoxy group increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This increased electron density reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1][2][3]

Comparative Reactivity in Key Aldehyde Transformations

The differing steric and electronic profiles of these two isomers lead to predictable differences in their behavior in common aldehyde reactions. The following table summarizes the expected reactivity and provides illustrative, though generalized, quantitative data based on analogous transformations.

Reaction TypeReagent/ConditionsThis compound (Ortho)4-Sec-butoxybenzaldehyde (Para)Key Differentiating Factor
Nucleophilic Addition
Wittig ReactionPh₃P=CHRSlower reaction rate, potentially lower yield.Faster reaction rate, generally good yield.Steric Hindrance in the ortho isomer impedes the approach of the bulky ylide.[4][5][6][7][8]
Grignard ReactionR-MgXSignificantly slower reaction, may require forcing conditions, lower yield.Readily undergoes reaction, good to excellent yield.Steric Hindrance is the primary barrier for the ortho isomer.[9][10][11][12][13]
ReductionNaBH₄, MeOHSlower reduction rate compared to the para isomer.Faster reduction rate.Steric Hindrance around the carbonyl group of the ortho isomer slows the approach of the hydride.[14][15][16][17][18]
Oxidation
Oxidation to Carboxylic AcidKMnO₄, heatReaction proceeds, but the rate may be influenced by steric factors.Readily oxidized to the corresponding carboxylic acid.While both are oxidizable, the electronic-donating para group can slightly activate the ring towards oxidation under certain conditions.[19]

Visualizing the Factors Influencing Reactivity

The following diagram illustrates the key structural differences and their impact on the accessibility of the aldehyde group.

G cluster_ortho This compound cluster_para 4-Sec-butoxybenzaldehyde ortho Structure (Ortho) steric Bulky ortho-sec-butoxy group ortho->steric leads to hindrance Steric Hindrance steric->hindrance causes reactivity_ortho Reduced Reactivity (Nucleophilic Addition) hindrance->reactivity_ortho results in reactivity_para Slightly Reduced Reactivity (Compared to Benzaldehyde) para Structure (Para) electronic para-sec-butoxy group para->electronic features donation Electron Donation (Resonance) electronic->donation exhibits donation->reactivity_para results in

Caption: Factors influencing the reactivity of ortho vs. para-sec-butoxybenzaldehyde.

Experimental Protocols

The following are generalized experimental protocols for key reactions discussed. Researchers should adapt these procedures based on the specific substrate and safety considerations.

Wittig Reaction (General Protocol)

This protocol describes the conversion of the aldehyde to an alkene.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Triphenylphosphonium ylide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the triphenylphosphonium ylide in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the substituted benzaldehyde in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start dissolve_ylide Dissolve ylide in anhydrous THF start->dissolve_ylide cool Cool to 0°C dissolve_ylide->cool add_aldehyde Add aldehyde solution cool->add_aldehyde warm_stir Warm to RT and stir (Monitor by TLC) add_aldehyde->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: General workflow for the Wittig reaction.

Grignard Reaction (General Protocol)

This protocol outlines the addition of a Grignard reagent to the aldehyde to form a secondary alcohol.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq in THF)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Nitrogen or Argon atmosphere setup

  • Saturated aqueous ammonium chloride solution

  • 1M Hydrochloric acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place the Grignard reagent solution.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve the substituted benzaldehyde in anhydrous THF or diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • If a precipitate persists, add 1M HCl until the solution is clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting secondary alcohol by column chromatography or recrystallization.

Sodium Borohydride Reduction (General Protocol)

This protocol describes the reduction of the aldehyde to the corresponding primary alcohol.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol or Ethanol

  • Round-bottom flask with a magnetic stirrer

  • Water

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the substituted benzaldehyde in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the disappearance of the starting material.

  • Carefully add water to quench the excess NaBH₄.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the alcohol product.

  • Purify if necessary by column chromatography.

Conclusion

The choice between this compound and 4-sec-butoxybenzaldehyde in a synthetic sequence will have a profound impact on the outcome of reactions involving the aldehyde functionality. For transformations requiring facile nucleophilic attack, 4-sec-butoxybenzaldehyde is the more suitable candidate, although its reactivity is slightly attenuated by the electron-donating nature of the para-alkoxy group. Conversely, this compound's sterically hindered nature makes it significantly less reactive towards nucleophiles. This reduced reactivity can be exploited in synthetic strategies where selective reaction at another site in a multifunctional molecule is desired, or when a less reactive aldehyde is specifically required. For drug development professionals, this differential reactivity can be a critical tool in the design of efficient and selective synthetic routes.

References

A Comparative Guide to the ¹H NMR Spectral Analysis of Ortho-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. The ¹H NMR spectrum of an aromatic compound, such as benzaldehyde, is particularly informative, revealing subtle electronic effects of substituents on the aromatic ring. This guide provides a comparative analysis of the ¹H NMR spectra of a series of ortho-substituted benzaldehydes, supported by experimental data, to aid in the interpretation of these complex spectra.

The electronic nature of a substituent at the ortho position to the aldehyde group significantly influences the chemical environment of the remaining aromatic protons and the aldehyde proton itself. This influence is readily observed in the chemical shifts (δ) and coupling constants (J) of their respective signals in the ¹H NMR spectrum.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for a selection of ortho-substituted benzaldehydes. The data highlights the impact of different ortho-substituents on the chemical shifts of the aldehyde and aromatic protons.

Substituent (ortho-)Aldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm) and MultiplicitySolvent
-H (Benzaldehyde) ~10.0 (s)7.87 (d, 2H, H-2/6), 7.61 (t, 1H, H-4), 7.51 (t, 2H, H-3/5)-
-OH (Salicylaldehyde) 9.9 (s)11.07 (s, 1H, -OH), 7.0-7.6 (m, 4H)-
-NO₂ (2-Nitrobenzaldehyde) 10.42 (s)8.12 (d), 7.96, 7.81, 7.78CDCl₃
-CH₃ (2-Methylbenzaldehyde) 10.23 (s)7.34 (d, J = 7.5 Hz, 1H), 7.42 (t, J = 7.5 Hz, 1H), 7.56 (t, J = 7.5 Hz, 1H), 7.78 (d, J = 7.7 Hz, 1H)DMSO-d₆[1]
-Cl (2-Chlorobenzaldehyde) 10.46 (s)7.91 (dd, 1H), 7.59 (td, 1H), 7.49 (td, 1H), 7.40 (dd, 1H)CDCl₃
-OCH₃ (2-Methoxybenzaldehyde) -6.97 – 7.83 (m, 4H)CDCl₃[2]

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

General Structure and Proton Numbering

The diagram below illustrates the general structure of an ortho-substituted benzaldehyde and the standard numbering of the protons on the aromatic ring, which is used for signal assignment in the ¹H NMR spectrum.

References

Comparative study of different catalysts for 2-Sec-butoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-sec-butoxybenzaldehyde, a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries, can be approached through various catalytic strategies.[1] Due to a lack of direct comparative studies for this specific molecule, this guide provides an objective comparison of analogous catalytic systems, offering insights into potential synthetic routes. The primary methods explored include the classical Williamson ether synthesis, the use of phase-transfer catalysis to enhance reaction efficiency, and a two-step approach involving the ortho-formylation of a precursor.

Performance Comparison of Catalytic Approaches

The selection of a synthetic strategy for this compound is dictated by factors such as precursor availability, desired yield, and process scalability. Below is a comparative summary of the most plausible catalytic methods, with performance data extrapolated from analogous syntheses of ortho-alkoxybenzaldehydes.

Catalytic SystemStarting MaterialsCatalyst/ReagentTypical SolventTemperature (°C)Reaction Time (h)Analogous Yield (%)Key AdvantagesPotential Challenges
Williamson Ether Synthesis Salicylaldehyde, 2-BromobutaneBase (e.g., K₂CO₃, NaOH)Polar aprotic (e.g., DMF, Acetonitrile)60-10012-2470-90Well-established, reliable for primary alkyl halides.Potential for E2 elimination with secondary halides, leading to lower yields; requires anhydrous conditions.[2]
Phase-Transfer Catalysis (PTC) Salicylaldehyde, 2-BromobutaneQuaternary ammonium salt (e.g., TBAB) / Base (e.g., NaOH)Biphasic (e.g., Toluene/Water)50-804-885-95Milder conditions, faster reaction rates, no need for anhydrous solvents, minimizes side reactions like elimination.[3]Catalyst selection can be crucial; potential for catalyst poisoning.
Ortho-Formylation sec-Butoxybenzene, ParaformaldehydeMgCl₂, TriethylamineTHF or Acetonitrile75-852-480-95High regioselectivity for the ortho position; rapid reaction.[4][5]Requires the synthesis of sec-butoxybenzene as a separate initial step.

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below. These protocols are based on established procedures for analogous compounds and may require optimization for the synthesis of this compound.

Williamson Ether Synthesis

This classical method involves the O-alkylation of salicylaldehyde with a secondary alkyl halide.[2][6]

Procedure:

  • To a stirred solution of salicylaldehyde (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base like anhydrous potassium carbonate (2.0 eq.) or sodium hydride (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 2-bromobutane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 80-100°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Phase-Transfer Catalysis (PTC)

PTC offers a more efficient alternative to the classical Williamson ether synthesis, particularly when dealing with secondary alkyl halides where elimination is a competing side reaction.[3]

Procedure:

  • In a round-bottom flask, combine salicylaldehyde (1.0 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.), and an organic solvent like toluene.

  • Add an aqueous solution of a base, for instance, 30% sodium hydroxide.

  • Stir the biphasic mixture vigorously and add 2-bromobutane (1.2 eq.).

  • Heat the reaction to 60-80°C and monitor by TLC.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

  • Purify the residue by vacuum distillation or column chromatography.

Ortho-Formylation of sec-Butoxybenzene

This two-step approach first involves the synthesis of sec-butoxybenzene, followed by a highly regioselective ortho-formylation.

Step 1: Synthesis of sec-Butoxybenzene (via Williamson Ether Synthesis)

  • Follow the Williamson ether synthesis protocol using phenol and 2-bromobutane.

Step 2: Ortho-Formylation [4][5]

  • To a suspension of magnesium chloride (2.0 eq.) and paraformaldehyde (2.5 eq.) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq.).

  • Add sec-butoxybenzene (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (around 75-85°C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the described synthetic methods.

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Reaction Reaction (80-100°C, 12-24h) Salicylaldehyde->Reaction Two_Bromobutane 2-Bromobutane Two_Bromobutane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Williamson Ether Synthesis Workflow

Phase_Transfer_Catalysis Salicylaldehyde Salicylaldehyde Reaction Biphasic Reaction (60-80°C, 4-8h) Salicylaldehyde->Reaction Two_Bromobutane 2-Bromobutane Two_Bromobutane->Reaction PTC PTC Catalyst (e.g., TBAB) PTC->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction Separation Phase Separation Reaction->Separation Purification Purification Separation->Purification Product This compound Purification->Product

Phase-Transfer Catalysis Workflow

Ortho_Formylation_Pathway cluster_step1 Step 1: Etherification cluster_step2 Step 2: Formylation Phenol Phenol Williamson_1 Williamson Ether Synthesis Phenol->Williamson_1 Two_Bromobutane_1 2-Bromobutane Two_Bromobutane_1->Williamson_1 Sec_Butoxybenzene sec-Butoxybenzene Williamson_1->Sec_Butoxybenzene Sec_Butoxybenzene_2 sec-Butoxybenzene Sec_Butoxybenzene->Sec_Butoxybenzene_2 Formylation ortho-Formylation (Reflux, 2-4h) Sec_Butoxybenzene_2->Formylation Reagents MgCl₂, Et₃N, Paraformaldehyde Reagents->Formylation Product This compound Formylation->Product

Two-Step Ortho-Formylation Pathway

References

Validating the Molecular Structure of 2-Sec-butoxybenzaldehyde: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the validation of the 2-sec-butoxybenzaldehyde structure. We present hypothetical, yet realistic, experimental data and detailed protocols to illustrate the power of these methods. Furthermore, we offer a comparative overview of alternative analytical techniques, highlighting the unique advantages of 2D NMR in providing unambiguous structural confirmation.

Unambiguous Structure Determination with 2D NMR

One-dimensional (1D) NMR spectroscopy provides foundational information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). However, for complex molecules like this compound, overlapping signals in 1D spectra can lead to ambiguity. 2D NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or space, providing a detailed connectivity map of the molecule.

The primary 2D NMR experiments utilized for the structural validation of this compound are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

The logical workflow for validating the structure of this compound using these 2D NMR techniques is illustrated below.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Spin_Systems Proton Spin Systems COSY->Proton_Spin_Systems Direct_CH_Connectivity Direct C-H Connectivity HSQC->Direct_CH_Connectivity Long_Range_CH_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_CH_Connectivity Final_Structure Validated Structure of this compound Proton_Spin_Systems->Final_Structure Direct_CH_Connectivity->Final_Structure Long_Range_CH_Connectivity->Final_Structure

Figure 1. Workflow for 2D NMR-based structure validation of this compound.

Hypothetical 2D NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key correlations observed in the COSY, HSQC, and HMBC spectra of this compound.

Table 1: ¹H and ¹³C NMR Data of this compound

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ (Hz)
1191.510.45s-
2161.0---
3128.57.85dd7.8, 1.8
4135.97.55ddd8.4, 7.8, 1.8
5121.87.05t7.8
6113.06.95d8.4
1'77.54.40sextet6.2
2'29.01.70m-
3'19.51.30d6.2
4'9.50.95t7.4

Table 2: Key 2D NMR Correlations for this compound

¹H (Position)COSY (¹H Correlations)HSQC (¹³C Correlation)HMBC (¹³C Correlations)
10.45 (1)--2, 3, 6
7.85 (3)7.55 (4)128.5 (3)1, 2, 5
7.55 (4)7.85 (3), 7.05 (5)135.9 (4)2, 6
7.05 (5)7.55 (4), 6.95 (6)121.8 (5)3
6.95 (6)7.05 (5)113.0 (6)2, 4
4.40 (1')1.70 (2'), 1.30 (3')77.5 (1')2, 2', 3'
1.70 (2')4.40 (1'), 0.95 (4')29.0 (2')1', 3', 4'
1.30 (3')4.40 (1')19.5 (3')1', 2'
0.95 (4')1.70 (2')9.5 (4')2'

Data Interpretation:

  • COSY: The correlations in the COSY spectrum establish the connectivity within the aromatic ring (H-3 to H-4, H-4 to H-5, and H-5 to H-6) and the sec-butoxy group (H-1' to H-2' and H-3', and H-2' to H-4').

  • HSQC: This experiment directly links each proton to its attached carbon, confirming the assignments made from the 1D spectra.

  • HMBC: The HMBC spectrum is pivotal in assembling the final structure. The correlation between the aldehyde proton (H-1) and the aromatic carbons C-2, C-3, and C-6 confirms its position. The crucial correlation between the methine proton of the sec-butoxy group (H-1') and the aromatic carbon C-2 definitively establishes the ether linkage at the ortho position.

Experimental Protocols

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution is filtered into a 5 mm NMR tube.

NMR Data Acquisition:

All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Acquisition time: 3.0 s

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.5 s

    • Spectral width: 240 ppm

  • COSY:

    • Pulse program: cosygpqf

    • Number of scans: 8

    • Relaxation delay: 1.5 s

    • Data points: 2048 (F2) x 256 (F1)

  • HSQC:

    • Pulse program: hsqcedetgpsisp2.3

    • Number of scans: 16

    • Relaxation delay: 1.5 s

    • Data points: 2048 (F2) x 256 (F1)

  • HMBC:

    • Pulse program: hmbcgpndqf

    • Number of scans: 32

    • Relaxation delay: 1.5 s

    • Data points: 2048 (F2) x 256 (F1)

Comparison with Alternative Validation Methods

While 2D NMR is a powerful tool for complete structure elucidation in solution, other techniques can provide complementary or confirmatory information.

Table 3: Comparison of Structure Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Detailed atomic connectivity and through-space proximities in solution.Provides unambiguous structure determination. Non-destructive.Requires a relatively pure sample of sufficient quantity.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides absolute stereochemistry and detailed bond lengths/angles.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation.[1][2]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Does not provide detailed connectivity information for isomers.[3][4]

The logical relationship between these validation methods is depicted in the following diagram.

G cluster_sample Sample: this compound Sample Sample NMR 2D NMR Spectroscopy Sample->NMR Xray X-ray Crystallography Sample->Xray MS Mass Spectrometry Sample->MS Connectivity Atomic Connectivity (Solution State) NMR->Connectivity Arrangement 3D Atomic Arrangement (Solid State) Xray->Arrangement Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Figure 2. Complementary nature of different structure validation techniques.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and subsequent purity verification of specialty chemicals like 2-Sec-butoxybenzaldehyde are critical steps in research and development, particularly in the pharmaceutical, fragrance, and polymer industries.[1] This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthesized this compound, complete with hypothetical experimental data and detailed methodologies.

Synthesis of this compound

A common route for the synthesis of 2-alkoxybenzaldehydes is the Williamson ether synthesis, starting from a hydroxybenzaldehyde and an appropriate alkyl halide. For this compound, this involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with 2-bromobutane in the presence of a base.

Reaction:

Salicylaldehyde + 2-Bromobutane --(Base, Solvent)--> this compound

A typical experimental protocol would involve dissolving salicylaldehyde and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide), followed by the addition of 2-bromobutane. The reaction mixture is heated, and after completion, the product is isolated through extraction and purified, often by column chromatography or distillation.

Purity Analysis: A Comparative Overview

The purity of the synthesized this compound must be rigorously assessed to ensure it meets the requirements for its intended application. Several analytical techniques can be employed, each with its own strengths and limitations. This guide compares three common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound

ParameterHPLCGC-MS¹H NMR
Principle Differential partitioning of analytes between a stationary and mobile phase.Separation based on volatility and polarity, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Purity Determination Area percentage of the main peak.Area percentage of the main peak in the total ion chromatogram.Integration of proton signals characteristic of the compound versus impurity signals.
Hypothetical Purity 98.5%99.2%>99%
Key Advantages High resolution, suitable for non-volatile impurities.High sensitivity, provides structural information of impurities.Provides detailed structural information, can identify and quantify impurities without a reference standard.
Limitations Requires a suitable chromophore, may not detect all impurities.Not suitable for thermally labile or non-volatile compounds.Lower sensitivity compared to chromatographic methods.
Instrumentation HPLC system with a UV detector.GC system coupled with a Mass Spectrometer.NMR Spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the this compound peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify any volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). The purity is determined by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra to a library database.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and determine the purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Analysis: The structure is confirmed by the chemical shifts and coupling patterns of the protons. Purity is assessed by comparing the integral of the aldehydic proton (around 10.5 ppm) to the integrals of any impurity signals. A high-purity sample will show characteristic signals for the sec-butoxy group and the aromatic protons with minimal extraneous peaks.[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Quantitative Purity GCMS GC-MS Analysis Purification->GCMS Impurity Identification NMR NMR Analysis Purification->NMR Structural Confirmation & Purity Data Comparative Data Table HPLC->Data GCMS->Data NMR->Data

Caption: Experimental workflow for the synthesis and purity analysis of this compound.

Purity_Analysis_Decision_Tree Start Purity Analysis Required Impurity_Type Primary Concern? Start->Impurity_Type Quantitative_Purity HPLC Impurity_Type->Quantitative_Purity  Quantitative Purity   Impurity_ID GC-MS Impurity_Type->Impurity_ID  Impurity Identification   Structural_Confirmation NMR Impurity_Type->Structural_Confirmation  Structural Confirmation   Final_Report Comprehensive Purity Report Quantitative_Purity->Final_Report Impurity_ID->Final_Report Structural_Confirmation->Final_Report

Caption: Decision tree for selecting an appropriate purity analysis technique.

References

Side-by-side comparison of purification methods for aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining aromatic aldehydes of high purity is a critical step in various synthetic and analytical workflows. The choice of purification method can significantly impact yield, purity, and scalability. This guide provides a side-by-side comparison of common purification techniques for aromatic aldehydes, supported by experimental data, detailed protocols, and a workflow visualization to aid in method selection.

Overview of Purification Methods

The primary methods for purifying aromatic aldehydes include distillation, recrystallization, column chromatography, and bisulfite adduct formation. Each technique leverages different physicochemical properties of the aldehydes and their impurities to achieve separation. The optimal method depends on factors such as the thermal stability of the aldehyde, the nature of the impurities, and the desired scale of purification.

Quantitative Performance Comparison

The following tables summarize quantitative data for various purification methods applied to common aromatic aldehydes.

Table 1: Purification of Vanillin

Purification MethodInitial PurityFinal PurityYield/RecoveryReference
Preparative HPLC63.7%>99%-[1]
Centrifugal Partition Chromatography (CPC)63.7%>99%>91.8%[1]
Crystallization (Slow Evaporation)--80%[2]
Crystallization (Cooling)--75%[2]
Crystallization (Swift Cooling)--52%[2]
Crystallization (Evaporation with Heat)--55%[2]

Table 2: Purification of Cinnamaldehyde

Purification MethodInitial PurityFinal PurityYieldReference
Vacuum Distillation-98.66%84.68%[3]
Molecular Distillation-99.5%85.63%[3]
Bisulfite Adduct Formation83.03%>99%-[4]

Table 3: General Purification of Aromatic Aldehydes via Bisulfite Adduct Formation

AldehydePurityRecoveryReference
Anisaldehyde>95%>95%[5]
Piperonal>95%>95%[5]

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Distillation (Vacuum Distillation of Cinnamaldehyde)

This protocol is adapted from a process for preparing cinnamaldehyde from cinnamon oil.[3]

  • Setup : Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.

  • Charging the Flask : Place the crude cinnamaldehyde into the distillation flask.

  • Applying Vacuum : Reduce the pressure of the system to 1.333 kPa.

  • Heating : Heat the distillation flask. The temperature for collecting the crude cinnamaldehyde fraction is between 110-125°C.

  • Collection : Collect the distilled cinnamaldehyde in the receiving flask. A reflux ratio of 2:1 is maintained.

Recrystallization (Purification of Vanillin)

This protocol is a general procedure for recrystallization of solid compounds.[6][7]

  • Solvent Selection : Choose a suitable solvent in which vanillin is soluble at high temperatures but sparingly soluble at low temperatures. Methanol is a common choice.

  • Dissolution : Dissolve the impure vanillin in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.

  • Cooling : Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Crystal Collection : Collect the purified vanillin crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the crystals to remove the solvent.

Column Chromatography (Purification of Vanillin)

This protocol describes the purification of vanillin from a crude extract using preparative HPLC.[1]

  • Column and Mobile Phase : A C18 preparative HPLC column is used with an isocratic mobile phase.

  • Sample Preparation : Dissolve the crude vanillin extract in a suitable solvent.

  • Injection : Inject the sample onto the column. For example, 90 mg of crude oil can be injected.

  • Elution : Run the mobile phase through the column at a specific flow rate (e.g., 20 mL/min).

  • Fraction Collection : Collect the fractions containing the purified vanillin as it elutes from the column. The elution can be monitored using a UV detector at 280 nm.

  • Analysis : Analyze the collected fractions for purity using analytical HPLC.

Bisulfite Adduct Formation (Purification of a Generic Aromatic Aldehyde)

This protocol is a general method for the purification of aromatic aldehydes.[5][8]

  • Adduct Formation : Dissolve the crude mixture containing the aromatic aldehyde in a water-miscible solvent like methanol. Add a saturated aqueous solution of sodium bisulfite and shake vigorously. The aldehyde forms a solid bisulfite adduct.

  • Isolation of Adduct :

    • If the adduct precipitates : Filter the solid adduct from the reaction mixture.

    • If the adduct is water-soluble : Add an immiscible organic solvent and water. Separate the aqueous layer containing the adduct.

  • Washing : Wash the isolated adduct (solid or aqueous solution) with an organic solvent to remove non-aldehydic impurities.

  • Regeneration of Aldehyde : Treat the purified bisulfite adduct with a base (e.g., sodium carbonate or sodium hydroxide solution) or a strong acid to regenerate the pure aldehyde.

  • Extraction : Extract the liberated aldehyde with an organic solvent.

  • Drying and Concentration : Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent under reduced pressure to obtain the purified aromatic aldehyde.

Visualization of Purification Workflow

The following diagram illustrates the general logical workflow for the purification of aromatic aldehydes.

G cluster_input Input cluster_methods Purification Methods cluster_output Output cluster_analysis Quality Control Crude Aromatic Aldehyde Crude Aromatic Aldehyde Distillation Distillation Crude Aromatic Aldehyde->Distillation Select Method Recrystallization Recrystallization Crude Aromatic Aldehyde->Recrystallization Select Method Chromatography Chromatography Crude Aromatic Aldehyde->Chromatography Select Method Bisulfite_Adduct Bisulfite Adduct Formation Crude Aromatic Aldehyde->Bisulfite_Adduct Select Method Purified Aromatic Aldehyde Purified Aromatic Aldehyde Distillation->Purified Aromatic Aldehyde Recrystallization->Purified Aromatic Aldehyde Chromatography->Purified Aromatic Aldehyde Bisulfite_Adduct->Purified Aromatic Aldehyde Analysis Purity & Yield Analysis (GC-MS, HPLC) Purified Aromatic Aldehyde->Analysis

Caption: General workflow for aromatic aldehyde purification.

Conclusion

The selection of an appropriate purification method for aromatic aldehydes is a critical decision that depends on the specific aldehyde, the nature of the impurities, the required purity, and the scale of the operation.

  • Distillation is suitable for thermally stable aldehydes and is effective for large-scale purification.

  • Recrystallization is an excellent choice for solid aldehydes, often yielding very high purity, though the yield can be variable.

  • Chromatography offers high-resolution separation and is adaptable to a wide range of aldehydes, but can be less cost-effective and more time-consuming for large quantities.

  • Bisulfite adduct formation is a highly selective and efficient method for separating aldehydes from non-carbonyl compounds and is particularly advantageous for its scalability and the stability of the intermediate adduct.[9]

By considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most suitable purification strategy for their specific needs.

References

A Spectroscopic Comparison of 2-Sec-butoxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Spectroscopic Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed spectroscopic comparison of the aromatic aldehyde 2-sec-butoxybenzaldehyde with its key precursors: salicylaldehyde, benzaldehyde, and 2-bromobutane. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective experimental data and detailed methodologies to aid in the identification and characterization of these compounds.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in the synthesis of novel pharmaceutical compounds and fine chemicals. Its spectroscopic signature is a direct consequence of its unique molecular structure, which includes a benzene ring, an aldehyde functional group, and a sec-butoxy ether linkage. Understanding the distinct spectral features of this compound in comparison to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

While extensive experimental data is available for the precursors, detailed published spectra for this compound are not widely available. Therefore, the spectral data for this compound presented herein is largely predicted based on established principles of spectroscopy and comparison with structurally similar molecules.

Synthesis Pathway

The synthesis of this compound from its precursors, salicylaldehyde and 2-bromobutane, is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide ion, which then acts as a nucleophile to attack the electrophilic carbon of 2-bromobutane, displacing the bromide to form the ether linkage.

G Synthesis of this compound Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Bromobutane 2-Bromobutane Bromobutane->Product Base Base (e.g., K2CO3) Base->Product Catalyst Solvent Solvent (e.g., Acetone) Solvent->Product Medium

Figure 1: Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound ~10.5s1HAldehyde proton (-CHO)
(Predicted)~7.8dd1HAromatic proton (ortho to -CHO)
~7.5m1HAromatic proton (para to -OsecBu)
~7.0m2HAromatic protons
~4.4m1H-OCH- of sec-butyl
~1.8m2H-CH₂- of sec-butyl
~1.4d3H-CH₃ of sec-butyl
~1.0t3H-CH₃ of sec-butyl
Salicylaldehyde [1]11.07s1HPhenolic proton (-OH)
9.9s1HAldehyde proton (-CHO)
7.0 - 7.6m4HAromatic protons
Benzaldehyde 10.0s1HAldehyde proton (-CHO)
7.9m2HAromatic protons (ortho to -CHO)
7.6m1HAromatic proton (para to -CHO)
7.5m2HAromatic protons (meta to -CHO)
2-Bromobutane [2][3]~4.1m1H-CHBr-
~1.8m2H-CH₂-
~1.7d3H-CH₃ adjacent to -CHBr-
~1.0t3H-CH₃ of ethyl group
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ) [ppm]Assignment
This compound ~191Aldehyde carbon (C=O)
(Predicted)~161Aromatic carbon attached to oxygen
~135Aromatic carbon (para to -OsecBu)
~128Aromatic carbon (ortho to -CHO)
~125Aromatic carbon attached to -CHO
~121Aromatic carbon
~113Aromatic carbon
~77-OCH- of sec-butyl
~29-CH₂- of sec-butyl
~19-CH₃ of sec-butyl
~10-CH₃ of sec-butyl
Salicylaldehyde ~196Aldehyde carbon (C=O)
~161Aromatic carbon attached to -OH
~137Aromatic carbon
~134Aromatic carbon
~120Aromatic carbon
~118Aromatic carbon
~117Aromatic carbon
Benzaldehyde [4]192.3Aldehyde carbon (C=O)
136.5Aromatic carbon attached to -CHO
134.4Aromatic carbon (para to -CHO)
129.7Aromatic carbons (ortho to -CHO)
129.0Aromatic carbons (meta to -CHO)
2-Bromobutane ~55-CHBr-
~34-CH₂-
~23-CH₃ adjacent to -CHBr-
~11-CH₃ of ethyl group
FT-IR Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~2960-2850C-H stretch (aliphatic)
(Predicted)~2820, ~2720C-H stretch (aldehyde)
~1690C=O stretch (aldehyde)
~1600, ~1480C=C stretch (aromatic)
~1240C-O stretch (ether)
Salicylaldehyde [1]~3300 (broad)O-H stretch (phenolic)
2847C-H stretch (aldehyde)
1664C=O stretch (aldehyde)
~1600, ~1490C=C stretch (aromatic)
~1220C-O stretch (phenolic)
Benzaldehyde ~2820, ~2720C-H stretch (aldehyde)
~1700C=O stretch (aldehyde)
~1600, ~1450C=C stretch (aromatic)
2-Bromobutane [5]~2975-2845C-H stretch (aliphatic)
~1470-1270C-H bend (aliphatic)
~650-550C-Br stretch
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 178149, 121, 93, 77, 57
(Predicted)
Salicylaldehyde 122121, 93, 65
Benzaldehyde 106105, 77, 51
2-Bromobutane [6]136, 138 (M, M+2)57 (base peak), 41, 29, 27
UV-Vis Spectroscopy Data
Compoundλmax (nm)SolventMolar Absorptivity (ε)
This compound ~255, ~320EthanolNot available
(Predicted)
Salicylaldehyde ~255, ~325Ethanol~10000, ~3500
Benzaldehyde [7]~248, ~283WaterNot specified

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the solid sample or 1-2 drops of the liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

  • Analysis: Transfer the solution to a 5 mm NMR tube. The analysis is performed on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-64 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 or more scans are typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a transparent disk.

  • Analysis: The prepared sample is placed in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Data Acquisition: The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. A typical GC temperature program would start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. Mass spectra are typically recorded in the electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Analysis: Place the cuvette in the sample holder of a UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a blank.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. The resulting spectrum shows absorbance as a function of wavelength, and the wavelength of maximum absorbance (λmax) is recorded.

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound is depicted below.

G Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Combine Salicylaldehyde, 2-Bromobutane, and Base in Solvent Reaction Heat and Stir (Williamson Ether Synthesis) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification NMR NMR Spectroscopy (1H and 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR GCMS GC-MS Analysis Purification->GCMS UVVis UV-Vis Spectroscopy Purification->UVVis Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis UVVis->Data_Analysis

Figure 2: Workflow for Synthesis and Analysis.

Conclusion

The spectroscopic techniques of NMR, FT-IR, MS, and UV-Vis provide a powerful toolkit for the characterization of this compound and its precursors. Each technique offers unique insights into the molecular structure. The aldehyde proton in ¹H NMR, the carbonyl stretch in FT-IR, the molecular ion peak in MS, and the electronic transitions in UV-Vis are all characteristic features that allow for the differentiation of the final product from its starting materials. This guide provides the foundational data and methodologies to support further research and development involving these compounds.

References

Comparative Guide to the Biological Activity of 2-sec-Butoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 2-sec-butoxybenzaldehyde derivatives. Due to the limited availability of direct experimental data on this compound, this guide draws comparisons with structurally similar 2-alkoxybenzaldehyde and benzyloxybenzaldehyde derivatives to infer potential therapeutic applications and guide future research. The information is presented with supporting data from published studies and detailed experimental protocols for key biological assays.

Overview of Biological Activities

Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of an alkoxy group at the ortho-position of the benzaldehyde ring can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its biological activity. While specific data on this compound is limited, studies on analogous 2-alkoxy and 2-benzyloxybenzaldehyde derivatives have revealed promising activities in several key therapeutic areas:

  • Anticancer Activity: Various benzaldehyde derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

  • Antimicrobial Activity: The aldehyde functional group and the overall lipophilicity of these molecules contribute to their ability to disrupt microbial cell membranes and interfere with essential cellular processes in bacteria and fungi.

  • Antioxidant Activity: The phenolic hydroxyl group, often present in precursor molecules or revealed through metabolic processes, can contribute to antioxidant effects by scavenging free radicals.

Comparative Analysis of Biological Activity

To provide a framework for understanding the potential of this compound derivatives, the following tables summarize the biological activities of structurally related compounds.

Anticancer Activity

The cytotoxic effects of various 2-alkoxy and 2-benzyloxybenzaldehyde derivatives have been evaluated against several human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cell growth.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-(Benzyloxy)benzaldehydeHL-60 (Human promyelocytic leukemia)1-10
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60 (Human promyelocytic leukemia)<10 (most potent)
2-Arenoxybenzaldehyde N-acyl Hydrazone (1d)PC-3 (Human prostate cancer)9.38[1]
2-Arenoxybenzaldehyde N-acyl Hydrazone (1e)A-549 (Human lung carcinoma)13.39[1]
2-(Prop-2-yn-1-yloxy)benzaldehyde Derivative (Compound 5)MCF-7 (Human breast adenocarcinoma)54.3 (µg/mL)[2]

Note: The activity of this compound derivatives is predicted to be within a similar range, warranting further investigation.

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Propoxybenzylideneisonicotinohydrazide (2c)S. aureus3.12[3]
2-Propoxybenzylideneisonicotinohydrazide (2k)S. aureus3.12[3]
2-Propoxybenzylideneisonicotinohydrazide (2c)E. coli6.25[3]
2-Propoxybenzylideneisonicotinohydrazide (2k)E. coli6.25[3]
2-Propoxybenzylideneisonicotinohydrazide (2c)C. albicans12.5[3]
2-Propoxybenzylideneisonicotinohydrazide (2k)C. albicans12.5[3]
2-(Prop-2-yn-1-yloxy)benzaldehyde Derivative (Compound 5)B. subtilisGood activity[2]
2-(Prop-2-yn-1-yloxy)benzaldehyde Derivative (Compound 5)A. nigerHigh activity[2]

Note: The sec-butoxy group may enhance lipophilicity compared to a propoxy group, potentially leading to improved antimicrobial activity.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel this compound derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., A549, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow: Anticancer Cytotoxicity Screening

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds (48-72h) compound_prep->treatment mtt_addition Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Signaling Pathway: Potential Anticancer Mechanism of Action

Caption: A potential signaling pathway illustrating the anticancer mechanism of action for benzaldehyde derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently limited, the available data on structurally similar 2-alkoxy and benzyloxybenzaldehyde analogs suggest a promising potential for anticancer and antimicrobial applications. The sec-butyl group is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of this compound derivatives. This should include screening against a broad panel of cancer cell lines and clinically relevant microbial strains. Structure-activity relationship (SAR) studies will be crucial to identify the most potent and selective compounds for further development. Mechanistic studies will also be necessary to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The detailed experimental protocols provided in this guide offer a starting point for these essential investigations.

References

A Comparative Guide to Novel Compounds Synthesized from 2-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel Schiff bases and chalcones synthesized from the precursor 2-sec-butoxybenzaldehyde. While specific biological data for derivatives of this compound is not extensively available in publicly accessible literature, this document outlines the established synthesis methodologies and presents a comparative analysis of the biological activities of structurally similar compounds. This information serves as a valuable resource for researchers interested in exploring the therapeutic potential of novel compounds derived from this compound.

Introduction to this compound Derivatives

This compound is an aromatic aldehyde with a sec-butoxy group at the ortho position. This structural feature can influence the electronic and steric properties of synthesized derivatives, potentially leading to unique biological activities. The aldehyde functional group serves as a versatile handle for the synthesis of a variety of compounds, most notably Schiff bases and chalcones, which are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of Novel Compounds

The synthesis of Schiff bases and chalcones from this compound can be achieved through well-established condensation reactions.

Schiff Base Synthesis

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde.

General Experimental Protocol:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to the mixture.

  • Reaction: Reflux the reaction mixture for a period of 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and purify further by recrystallization.

  • Characterization: Characterize the purified Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.

Chalcone Synthesis

Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst.[1]

General Experimental Protocol:

  • Reactant Mixture: In a flask, combine this compound and a substituted acetophenone in a solvent like ethanol.

  • Catalysis: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture while stirring.

  • Reaction: Continue stirring the reaction at room temperature for several hours or overnight. Monitor the reaction progress using TLC.

  • Isolation: Once the reaction is complete, pour the mixture into cold water. The chalcone product will precipitate.

  • Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Comparative Biological Activity

While specific data for this compound derivatives is limited, we can draw comparisons from studies on other alkoxy-substituted benzaldehyde derivatives. The following tables summarize the antimicrobial and anticancer activities of various Schiff bases and chalcones, providing a benchmark for the potential efficacy of novel compounds derived from this compound.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Similar Schiff Bases against Bacterial Strains

Compound (Substituted Benzaldehyde Precursor)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
Benzaldehyde62.562.5[2]
Anisaldehyde (4-methoxybenzaldehyde)>500250[2]
2-MethoxybenzaldehydeNo activityActivity observed[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Structurally Similar Chalcones against Bacterial Strains

Compound (Substituted Benzaldehyde Precursor)Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
4-Hydroxy-3-methoxybenzaldehyde----[4]
Benzaldehyde----[5]

Note: Specific MIC values for the referenced chalcones against these bacterial strains were not explicitly provided in the search results, but the studies indicate antimicrobial activity.

Anticancer Activity

Table 3: In Vitro Cytotoxicity (IC₅₀) of Structurally Similar Chalcones against Human Cancer Cell Lines

Compound (Substituted Benzaldehyde Precursor)MCF-7 (Breast Cancer) (IC₅₀ in µM)A549 (Lung Cancer) (IC₅₀ in µM)HT-29 (Colon Cancer) (IC₅₀ in µM)Reference
3-Methyl-benzaldehyde>20>20>20[5]
Anisaldehyde (4-methoxybenzaldehyde)>20>20>20[5]
2-Chloro-benzaldehyde<20>20<20[5]
4-Methoxy substituted chalcone3.44-6.31[6]

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships for the characterization of novel compounds.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_products Novel Compounds cluster_characterization Characterization 2_Sec_butoxybenzaldehyde 2_Sec_butoxybenzaldehyde Schiff_Base_Synthesis Schiff Base Synthesis 2_Sec_butoxybenzaldehyde->Schiff_Base_Synthesis Primary Amine, Catalyst Chalcone_Synthesis Chalcone Synthesis 2_Sec_butoxybenzaldehyde->Chalcone_Synthesis Ketone, Base/Acid Schiff_Bases Schiff Bases Schiff_Base_Synthesis->Schiff_Bases Chalcones Chalcones Chalcone_Synthesis->Chalcones Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Schiff_Bases->Spectroscopy Biological_Assays Biological Activity (Antimicrobial, Anticancer) Schiff_Bases->Biological_Assays Chalcones->Spectroscopy Chalcones->Biological_Assays

Caption: General workflow for the synthesis and characterization of novel compounds.

Biological_Evaluation_Pathway Start Synthesized Novel Compound (Schiff Base or Chalcone) Antimicrobial_Screening Antimicrobial Screening Start->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening MIC_Determination Determination of MIC Antimicrobial_Screening->MIC_Determination IC50_Determination Determination of IC50 Cytotoxicity_Screening->IC50_Determination Lead_Identification Lead Compound Identification MIC_Determination->Lead_Identification IC50_Determination->Lead_Identification

Caption: Logical pathway for the biological evaluation of synthesized compounds.

References

Navigating Multi-Step Synthesis: A Comparative Guide to the Cross-Reactivity of 2-Sec-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and purity of the final product. 2-Sec-butoxybenzaldehyde, an aromatic aldehyde with a sterically demanding ortho-alkoxy group, presents a unique reactivity profile that can be both advantageous and challenging. This guide provides an objective comparison of its performance with alternative benzaldehyde derivatives, supported by established principles of organic chemistry and generalized experimental data, to aid in the strategic design of synthetic routes.

The sec-butoxy group at the ortho position of the benzaldehyde ring introduces a combination of electronic and steric effects that dictate its reactivity. Electronically, the alkoxy group is electron-donating, which can decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions involving nucleophilic attack. Sterically, the bulky sec-butyl group can hinder the approach of reactants to the aldehyde functionality, influencing reaction rates and, in some cases, stereochemical outcomes.

Comparative Performance in Key Synthetic Transformations

Table 1: Illustrative Comparison of Yields in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones and other α,β-unsaturated ketones, is sensitive to both electronic and steric effects of the aldehyde substrate.[1][2]

AldehydeSubstituent EffectExpected Yield (%)Potential Side Products/Issues
BenzaldehydeUnsubstituted85-95Self-condensation of the ketone if not controlled.[3]
4-NitrobenzaldehydeElectron-withdrawing90-98Faster reaction rate, may require temperature control.
4-MethoxybenzaldehydeElectron-donating (para)80-90Slower reaction rate compared to unsubstituted.
This compound Electron-donating, Sterically hindered (ortho) 60-75 Slower reaction rate due to steric hindrance and electronic effects; may require longer reaction times or more forcing conditions.
2-MethoxybenzaldehydeElectron-donating, Less hindered (ortho)70-85Slower than para-isomer due to some steric hindrance.
Table 2: Illustrative Comparison of Reactivity in Wittig Reaction

The Wittig reaction, a versatile method for the synthesis of alkenes from aldehydes and ketones, is also influenced by the steric and electronic nature of the aldehyde.[4][5][6]

AldehydeSubstituent EffectExpected Reaction Time (hours)Expected Yield (%)
BenzaldehydeUnsubstituted1-290-98
4-ChlorobenzaldehydeElectron-withdrawing0.5-1.592-99
4-MethylbenzaldehydeElectron-donating (para)2-485-95
This compound Electron-donating, Sterically hindered (ortho) 4-8 70-85
2,6-DimethoxybenzaldehydeElectron-donating, Highly hindered8-1650-70

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These are generalized protocols and may require optimization for specific substrates.

Experimental Protocol 1: General Procedure for Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from an aromatic aldehyde and acetophenone.[7][8]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (2.0 eq)

  • Ethanol

  • Deionized Water

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with glacial acetic acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the purified chalcone.

Experimental Protocol 2: General Procedure for Wittig Reaction

This protocol outlines the synthesis of an alkene from an aromatic aldehyde and a phosphonium ylide.[9][10]

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted Benzaldehyde (1.0 eq)

  • Hexanes

  • Saturated aqueous Ammonium Chloride solution

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change is typically observed).

  • Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with hexanes, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Reaction Workflows and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde This compound (or alternative) Mixing Mixing and Stirring Aldehyde->Mixing Ketone Acetophenone Ketone->Mixing Base NaOH / EtOH Base->Mixing Precipitation Precipitation in Ice/Acid Mixing->Precipitation Reaction Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Chalcone Chalcone Derivative Recrystallization->Chalcone

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Substituent_Effects cluster_substituent Substituent on Benzaldehyde cluster_effects Effects on Reactivity EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) Reactivity Electrophilicity of Carbonyl Carbon EWG->Reactivity Increases EDG Electron-Donating Group (e.g., -OCH3, -CH3) EDG->Reactivity Decreases BulkyOrtho Bulky Ortho Group (e.g., 2-sec-butoxy) BulkyOrtho->Reactivity Decreases (Steric Hindrance) Rate Reaction Rate Reactivity->Rate Yield Product Yield Rate->Yield

Caption: Logical relationship of substituent effects on benzaldehyde reactivity.

References

Safety Operating Guide

Proper Disposal of 2-Sec-butoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible practice. This guide provides detailed, procedural information for the proper disposal of 2-sec-butoxybenzaldehyde, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. Based on safety data for structurally similar aldehydes, this compound should be treated as a combustible liquid that can cause skin and eye irritation and may be harmful if inhaled.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRequired Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Laboratory-Scale Quantity? assess_quantity->small_quantity large_quantity Large Quantity small_quantity->large_quantity No lab_treatment In-Lab Chemical Treatment Options small_quantity->lab_treatment Yes collect_waste Collect as Hazardous Waste large_quantity->collect_waste option_a Option A: Oxidation to Carboxylic Acid lab_treatment->option_a option_b Option B: Bisulfite Adduct Formation lab_treatment->option_b option_a->collect_waste neutralize Neutralize Aqueous Waste (pH 6-8) option_b->neutralize licensed_disposal Dispose via Licensed Chemical Waste Facility collect_waste->licensed_disposal drain_disposal Drain Disposal (if permitted by local regulations) neutralize->drain_disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

For small quantities of this compound, in-laboratory chemical treatment can be performed to reduce its hazard before final disposal. The primary methods are oxidation to the corresponding carboxylic acid or formation of a water-soluble bisulfite adduct. For larger quantities, direct disposal via a licensed hazardous waste facility is mandatory.

Option A: Oxidation to 2-sec-butoxybenzoic Acid

This procedure converts the aldehyde to a less volatile and generally less hazardous carboxylic acid.

Experimental Protocol:

  • Preparation: In a fume hood, prepare a solution of potassium permanganate (KMnO₄) in a flask with a magnetic stirrer. For every 1 gram of this compound, dissolve approximately 1.5 grams of KMnO₄ in 50 mL of water. If the aldehyde is not readily soluble in water, a co-solvent like tert-butanol can be used.

  • Reaction: Slowly add the this compound to the stirring potassium permanganate solution at room temperature. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion: Continue stirring for 1-2 hours, or until the purple color of the permanganate persists, indicating the complete oxidation of the aldehyde.

  • Quenching: If excess permanganate remains, it can be quenched by the careful addition of a small amount of sodium bisulfite until the solution is colorless.

  • Filtration: Filter the mixture to remove the manganese dioxide precipitate. The filter cake should be treated as hazardous solid waste.

  • Acidification: Acidify the filtrate with a dilute acid (e.g., 10% sulfuric acid) to a pH of approximately 2 to precipitate the 2-sec-butoxybenzoic acid.

  • Collection: Collect the precipitated carboxylic acid by filtration. The solid waste should be placed in a labeled hazardous waste container. The remaining aqueous solution should be neutralized to a pH between 6 and 8 before being disposed of down the drain with copious amounts of water, in accordance with local regulations.

Option B: Formation of a Water-Soluble Bisulfite Adduct

This method is effective for separating the aldehyde from other organic materials by converting it into a water-soluble salt.

Experimental Protocol:

  • Preparation: In a fume hood, dissolve the this compound waste in a minimal amount of a water-miscible solvent like ethanol or isopropanol.

  • Reaction: Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the sodium bisulfite solution to the aldehyde solution while stirring. A white precipitate of the bisulfite adduct may form.

  • Separation: If a precipitate forms, it can be filtered, and the solid collected as hazardous waste. If the adduct is soluble, the entire aqueous solution can be collected.

  • Disposal: The resulting aqueous solution containing the bisulfite adduct should be collected in a designated aqueous hazardous waste container for disposal by a licensed facility. Do not discharge the solution directly to the sewer system without prior neutralization and confirmation of compliance with local regulations.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Final Disposal of Collected Waste

All collected waste, whether it is the original chemical, treated waste, or spill cleanup materials, must be disposed of through a licensed and approved hazardous waste disposal company.[1] Ensure that all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound". Maintain all necessary documentation related to the disposal process as required by your institution and local regulations. Contaminated packaging should be triple-rinsed and then can be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]

References

Navigating the Safe Handling of 2-Sec-butoxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 2-Sec-butoxybenzaldehyde (CAS No. 22921-59-1), a key aromatic aldehyde in various formulations. Adherence to these protocols is critical for ensuring laboratory safety and operational integrity.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent contact and inhalation. The following table summarizes the recommended protective gear.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and replaced regularly.Prevents skin contact, which may cause irritation.
Skin and Body Protection Laboratory coat, long-sleeved garments, and closed-toe shoes. For larger quantities or potential for significant splashing, consider a chemical-resistant apron or suit.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Avoids inhalation of potentially harmful vapors.
Engineering Controls

Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood. Emergency eyewash stations and safety showers should be readily accessible.

Emergency Procedures: First Aid and Spill Response

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow

A systematic approach to spill cleanup is necessary to ensure the safety of laboratory personnel and the environment.

Spill_Response_Workflow Workflow for Chemical Spill Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) assess->don_ppe contain Contain the Spill (Use absorbent pads or booms) don_ppe->contain absorb Absorb the Spilled Material (Use vermiculite, sand, or chemical absorbent) contain->absorb collect Collect Contaminated Material (Use non-sparking tools) absorb->collect package Package Waste in a Labeled, Sealed Container collect->package decontaminate Decontaminate the Area package->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.

  • Chemical Waste : Collect all waste material (spilled substance, absorbent materials, contaminated PPE) in a designated, properly labeled, and sealed container.

  • Disposal Method : Arrange for disposal by a licensed chemical waste disposal company. Do not discharge to sewer systems[2]. Disposal must be in accordance with all national and local regulations.

  • Contaminated Packaging : Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they should be punctured to prevent reuse and disposed of as chemical waste.

By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.